(R)-SCH 546738
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJFWSPRQEAX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475511 | |
| Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906805-42-3 | |
| Record name | SCH-546738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906805423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH-546738 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKR7RH5HBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-SCH 546738: A Technical Guide to its Mechanism of Action as a Non-Competitive CXCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of (R)-SCH 546738, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). The information presented herein is synthesized from key preclinical studies, offering a comprehensive resource for researchers in immunology, pharmacology, and drug development.
This compound has been identified as a high-affinity, non-competitive antagonist of human CXCR3.[1][2][3][4][5] Its action prevents the binding of the natural chemokine ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—to the receptor, thereby inhibiting the downstream signaling cascades that mediate the recruitment of Th1 lymphocytes to sites of inflammation.[1][2] This targeted disruption of the CXCR3 pathway underscores the therapeutic potential of this compound in various autoimmune diseases and transplant rejection.[1][5]
Core Mechanism of Action
This compound exerts its pharmacological effect by binding to an allosteric site on the CXCR3 receptor. This non-competitive binding mode means that it does not directly compete with the endogenous chemokine ligands for their binding site. Instead, it induces a conformational change in the receptor that prevents the ligands from binding and/or activating it, effectively blocking signal transduction.[1][2] This insurmountable antagonism is a key characteristic, suggesting that its inhibitory effect cannot be overcome by increasing concentrations of the natural ligands.[1]
Structural studies have revealed that SCH 546738 binds to an allosteric site located between transmembrane helices TM5 and TM6 of the CXCR3 receptor. This binding is thought to stabilize the receptor in an inactive state, preventing the conformational changes necessary for G-protein coupling and subsequent signaling upon ligand binding.
Quantitative Pharmacological Data
The potency and binding characteristics of this compound have been quantified through a series of in vitro assays. The data highlights its high affinity for human CXCR3 and its functional antagonism of chemokine-induced T-cell migration.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 0.4 nM | Radioligand Competition Binding | [1][2][4] |
| IC50 vs. [125I]hCXCL10 | Human | 0.8 - 2.2 nM | Radioligand Displacement | [1][2][5] |
| IC50 vs. [125I]hCXCL11 | Human | 0.8 - 2.2 nM | Radioligand Displacement | [1][2][5] |
| IC90 (Chemotaxis) | Human | ~10 nM | Activated T-Cell Chemotaxis | [1][2][5] |
| IC50 vs. [125I]hCXCL10 | Monkey | 1.3 nM | Cross-Species Binding | [1][4] |
| IC50 vs. [125I]hCXCL10 | Dog | 6.4 nM | Cross-Species Binding | [1][4] |
| IC50 vs. [125I]hCXCL10 | Mouse | 5.9 nM | Cross-Species Binding | [1][4] |
| IC50 vs. [125I]hCXCL10 | Rat | 4.2 nM | Cross-Species Binding | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR3 signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for characterizing this compound's binding and functional activity.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Radioligand Competition Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for the CXCR3 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
Cell Line: Ba/F3 cells stably transfected with human, monkey, dog, mouse, or rat CXCR3 cDNA.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with growth factors.
-
Membrane Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM HEPES, pH 7.4, 10 mM EDTA) with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend in a suitable assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
2. Binding Assay Protocol:
-
Radioligand: [35S]-labeled SCH 535390 (a high-affinity CXCR3 ligand) or [125I]-labeled hCXCL10/hCXCL11.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA.
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
For non-specific binding determination, use a high concentration of an unlabeled CXCR3 ligand.
-
Incubate the plate for a specified time (e.g., 60-180 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine, using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Human Activated T-Cell Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of activated T-cells towards a chemokine gradient.
1. T-Cell Isolation and Activation:
-
Source: Human peripheral blood mononuclear cells (PBMCs) isolated by Ficoll-Hypaque density gradient centrifugation.
-
Activation:
-
Deplete monocytes from the PBMC population.
-
Stimulate the remaining lymphocytes with phytohemagglutinin (PHA) and Interleukin-2 (IL-2).
-
Culture the cells for 7-9 days to generate a population of activated T-cells expressing high levels of CXCR3.
-
2. Chemotaxis Assay Protocol:
-
Apparatus: 96-well chemotaxis chamber (e.g., Neuroprobe ChemoTx).
-
Chemoattractants: Recombinant human CXCL9, CXCL10, or CXCL11. A non-CXCR3 ligand like CCL19 can be used as a negative control.
-
Procedure:
-
Prepare various concentrations of the chemoattractant in assay medium (e.g., RPMI with 20% fetal bovine serum) and add to the lower wells of the chemotaxis chamber.
-
Resuspend the activated T-cells in assay medium.
-
Pre-incubate the T-cells with various fixed concentrations of this compound (e.g., 1, 10, 100 nM).
-
Place the filter membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the T-cell suspension (containing the antagonist) to the top of the filter.
-
Incubate the chamber for a period (e.g., 1-3 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Stain and quantify the cells that have migrated to the lower chamber.
-
3. Data Analysis:
-
Express the results as a chemotactic index (the fold increase in migrated cells in the presence of a chemoattractant compared to the medium control).
-
Plot the chemotactic index against the chemokine concentration in the presence and absence of this compound.
-
Determine the IC90 value, the concentration of the antagonist required to inhibit 90% of the maximal chemotactic response.
Conclusion
This compound is a well-characterized, potent, and non-competitive antagonist of the CXCR3 receptor. Its high binding affinity and functional inhibition of T-cell migration provide a strong rationale for its investigation as a therapeutic agent in diseases driven by Th1-mediated inflammation. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for further research and development efforts targeting the CXCR3 pathway.
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (R)-SCH 546738: A Non-Competitive CXCR3 Antagonist
This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and illustrates relevant biological and experimental pathways.
Introduction to CXCR3 and this compound
The CXCR3 receptor, a Gαi protein-coupled receptor, plays a pivotal role in mediating inflammatory responses.[1][2] Its primary ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are induced by interferons and orchestrate the trafficking of activated T lymphocytes (especially Th1 cells) and NK cells to sites of inflammation.[1][2][3] This axis is strongly implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as in allograft rejection, making CXCR3 a significant therapeutic target.[2][3][4][5]
This compound is the R-isomer of SCH 546738, a novel, orally active small molecule identified as a highly potent and selective antagonist of CXCR3.[3][5][6] Extensive preclinical studies have demonstrated its efficacy in attenuating disease development in animal models of autoimmune disorders and in preventing transplant rejection.[2][3][5] A key feature of this molecule is its non-competitive mechanism of antagonism.[3][5][7]
Mechanism of Non-Competitive Antagonism
Unlike competitive antagonists that vie with endogenous ligands for the same binding site (the orthosteric site), this compound functions as a non-competitive antagonist.[3][5] It binds to an allosteric site on the CXCR3 receptor—a location distinct from where CXCL9, CXCL10, and CXCL11 bind.[3] This binding event induces a conformational change in the receptor, which in turn prevents the natural ligands from binding and initiating downstream signaling cascades.[3] This mechanism is confirmed by findings that the IC50 of SCH 546738 remains constant regardless of the concentration of radiolabeled CXCL10 or CXCL11 used in competition assays.[3]
Quantitative Data: Binding Affinity and Potency
This compound demonstrates high affinity and potent antagonist activity across multiple assays. The following tables summarize the key quantitative metrics for its predecessor, SCH 546738, which is pharmacologically representative.
Table 1: In Vitro Potency and Binding Affinity of SCH 546738
| Parameter | Target/Assay | Value | Reference |
|---|---|---|---|
| Ki | Human CXCR3 Receptor Binding | 0.4 nM | [3][5][6][7] |
| IC50 | Displacement of [¹²⁵I]hCXCL10 | 0.8 - 2.2 nM | [3][5][7] |
| IC50 | Displacement of [¹²⁵I]hCXCL11 | 0.8 - 2.2 nM | [3][5][7] |
| IC90 | Inhibition of Chemotaxis (Human Activated T-cells) | ~10 nM |[3][5][7] |
Table 2: Cross-Species CXCR3 Activity of SCH 546738 (IC50)
| Species | [¹²⁵I]hCXCL10 Binding Inhibition | Reference |
|---|---|---|
| Monkey | 1.3 nM | [3][7] |
| Mouse | 5.9 nM | [3][7] |
| Rat | 4.2 nM | [3][7] |
CXCR3 Signaling Pathways
Upon binding of its chemokine ligands (CXCL9, CXCL10, or CXCL11), CXCR3 activates intracellular signaling pathways critical for cell migration and function. As a Gαi-coupled receptor, its activation typically leads to:
-
Inhibition of adenylyl cyclase , decreasing cAMP levels.
-
Activation of Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) .[1]
-
Increases in intracellular calcium (Ca²⁺) levels , often via Phospholipase C (PLC) activation.[1][8]
These events culminate in cytoskeletal rearrangement and integrin activation, which are necessary for the directional migration (chemotaxis) of leukocytes.[1] this compound blocks these events by preventing the initial ligand-receptor interaction.
Key Experimental Protocols
The characterization of this compound relies on standardized in vitro assays. The following are detailed methodologies based on published studies.[2][3]
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonist and its inhibitory concentration (IC50) for displacing natural ligands.
-
Objective: To measure the ability of SCH 546738 to compete with a radiolabeled ligand for binding to the CXCR3 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing human CXCR3.
-
Radiolabeled tracer: [³⁵S]SCH 535390 (for direct affinity) or [¹²⁵I]hCXCL10 / [¹²⁵I]hCXCL11 (for ligand displacement).[3]
-
SCH 546738 at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
GF/B filter plates and a microplate scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of SCH 546738.
-
In a 96-well plate, add CXCR3-expressing cell membranes, the radiolabeled tracer (at a concentration near its Kd, e.g., 50-100 pM for [¹²⁵I]hCXCL10), and varying concentrations of SCH 546738.[3]
-
Incubate the mixture for a defined period (e.g., 3 hours) at room temperature to allow binding to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through GF/B filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Dry the plates and measure the radioactivity in each well using a scintillation counter.
-
Data are plotted as the percentage of specific binding versus the concentration of SCH 546738. IC50 values are determined using non-linear regression analysis. The Ki is calculated using the Cheng-Prusoff equation.
-
To confirm non-competitive antagonism, the assay is repeated with multiple concentrations of the radiolabeled chemokine; the IC50 of SCH 546738 should remain constant.[3]
-
T-Cell Chemotaxis Assay
This functional assay measures the ability of the antagonist to inhibit the migration of cells toward a chemokine gradient.
-
Objective: To determine the potency of SCH 546738 in blocking CXCR3-mediated chemotaxis of human T-cells.
-
Materials:
-
Human peripheral blood lymphocytes (PBLs), isolated by Ficoll-Hypaque centrifugation.[2]
-
PHA (Phytohemagglutinin) and IL-2 (Interleukin-2) for T-cell activation.
-
ChemoTx® or Transwell® migration plates (e.g., 5 µm pore size).
-
Recombinant human chemokines: CXCL9, CXCL10, CXCL11.
-
SCH 546738 at various concentrations.
-
Assay medium (e.g., RPMI with 20% fetal bovine serum).[2]
-
-
Protocol:
-
Culture isolated human PBLs with PHA and IL-2 for 7-9 days to generate activated T-cells, which highly express CXCR3.[2]
-
Pre-incubate the activated T-cells with various concentrations of SCH 546738 or vehicle control.
-
Place the chemokines (e.g., CXCL10 at its EC50) in the lower chambers of the migration plate.
-
Add the pre-incubated T-cells to the upper chambers (on top of the filter).
-
Incubate the plate for a period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator to allow cell migration.
-
After incubation, remove non-migrated cells from the top of the filter.
-
Quantify the number of migrated cells in the lower chamber, typically by using a fluorescent dye (like Calcein-AM) and measuring fluorescence on a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of SCH 546738 and determine the IC50 or IC90 value.
-
Conclusion
This compound is a well-characterized, high-affinity, non-competitive antagonist of the CXCR3 receptor.[3][5] Its ability to potently inhibit the binding of all three CXCR3 ligands and subsequent T-cell chemotaxis highlights its potential as a therapeutic agent.[3][5] The robust efficacy demonstrated in multiple preclinical models of autoimmune disease and allograft rejection underscores the promise of targeting the CXCR3 pathway.[2][3][5] The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working on CXCR3 modulation for the treatment of inflammatory conditions.
References
- 1. CXCR3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
(R)-SCH 546738: A Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the binding characteristics of (R)-SCH 546738, a potent and selective antagonist of the human C-X-C chemokine receptor 3 (CXCR3). All data is presented in a structured format, alongside detailed experimental protocols and visualizations to facilitate understanding and further research.
Binding Affinity and Potency
This compound is the R-isomer of SCH 546738 and exhibits high-affinity binding to the human CXCR3 receptor. Quantitative analysis has established it as a potent antagonist, with key binding parameters summarized in the tables below.
Table 1: Binding Affinity of this compound for Human CXCR3 Receptor
| Compound | Parameter | Value | Receptor |
| This compound | Ki | 0.4 nM | Human CXCR3 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Inhibitory Activity of SCH 546738 (Racemic Mixture)
| Ligand Displaced | Parameter | Value Range | Receptor |
| Radiolabeled CXCL10 | IC50 | 0.8 - 2.2 nM | Human CXCR3 |
| Radiolabeled CXCL11 | IC50 | 0.8 - 2.2 nM | Human CXCR3 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The data for the racemic mixture, SCH 546738, is presented here as it demonstrates the compound's ability to displace the natural ligands of CXCR3.[1][2]
Table 3: Cross-Species Inhibitory Activity of SCH 546738
| Species | IC50 (vs. [125I]hCXCL10) |
| Monkey | 1.3 nM |
| Mouse | 5.9 nM |
| Rat | 4.2 nM |
| Dog | 6.4 nM |
This table demonstrates the potent cross-species activity of SCH 546738, making it a valuable tool for preclinical in vivo studies.[1]
Experimental Protocols
The binding affinity of this compound was determined using a competitive radioligand binding assay. This section details the methodology employed in these key experiments.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human CXCR3 receptor.
Materials:
-
Test Compound: this compound
-
Radiolabeled Tracer: 35S-labeled SCH 535390 (a sulfonamide analog with a known Kd of 0.6 nM for human CXCR3).[1][3]
-
Receptor Source: Membranes from cells expressing the human CXCR3 receptor.
-
Assay Buffer: Appropriate buffer for maintaining receptor integrity and ligand binding.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Preparation: A constant concentration of the radiolabeled tracer (35S-SCH 535390) and the receptor source are incubated together.
-
Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand.
-
Detection: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 value is determined from this curve, and the Ki value is then calculated using the Cheng-Prusoff equation.
Below is a graphical representation of the experimental workflow.
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive antagonist of the CXCR3 receptor.[3][4] This means it binds to an allosteric site on the receptor, a location distinct from the binding site of the endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11). This binding event induces a conformational change in the receptor that prevents the natural ligands from binding and activating it.
The CXCR3 signaling pathway plays a crucial role in the inflammatory response, primarily by mediating the migration of T-helper 1 (Th1) cells to sites of inflammation. By blocking this pathway, this compound can attenuate the inflammatory cascade.
The diagram below illustrates the antagonism of the CXCR3 signaling pathway by this compound.
References
(R)-SCH 546738: A Comprehensive Technical Review of its Selectivity for the CXCR3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of (R)-SCH 546738, a potent, non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, primarily by mediating the chemotaxis of activated T cells. Its involvement in various autoimmune diseases has positioned it as a significant therapeutic target. This document consolidates available data on the binding affinity and functional activity of this compound, details the experimental methodologies used for its characterization, and visualizes key pathways and workflows.
Quantitative Analysis of Binding Affinity and Selectivity
This compound, the R-isomer of SCH 546738, demonstrates exceptionally high affinity for the human CXCR3 receptor.[1] Extensive in vitro studies have characterized its binding kinetics and functional antagonism, highlighting its potency and specificity.
Binding Affinity for CXCR3
The affinity of SCH 546738 for human CXCR3 was determined through competitive radioligand binding assays. The compound exhibits a binding affinity (Ki) of 0.4 nM for the human CXCR3 receptor.[1][2][3][4] Functional assays further demonstrate its potency, showing it displaces the natural chemokine ligands, CXCL10 and CXCL11, with IC50 values ranging from 0.8 to 2.2 nM.[4] Notably, these displacement studies indicate that SCH 546738 acts as a non-competitive antagonist, suggesting it binds to an allosteric site on the CXCR3 receptor.[3][4][5]
Cross-Species Reactivity
The antagonistic activity of SCH 546738 extends to CXCR3 receptors from various species, a critical factor for preclinical in vivo studies. The compound effectively inhibits the binding of radiolabeled human CXCL10 to CXCR3 orthologs with nanomolar potency.
Table 1: Cross-Species Binding Affinity of SCH 546738 to CXCR3
| Target Receptor | Measurement | Value (nM) | Ligand Displaced |
| Human CXCR3 | Ki | 0.4 | [35S]SCH 535390 |
| Human CXCR3 | IC50 | 0.8 - 2.2 | [125I]hCXCL10 / [125I]hCXCL11 |
| Monkey CXCR3 | IC50 | 1.3 | [125I]hCXCL10 |
| Mouse CXCR3 | IC50 | 5.9 | [125I]hCXCL10 |
| Rat CXCR3 | IC50 | 4.2 | [125I]hCXCL10 |
| Dog CXCR3 | IC50 | 6.4 | [125I]hCXCL10 |
Data sourced from Jenh et al., 2012 and MedchemExpress product information.[2][3]
Selectivity over other GPCRs
The selectivity of SCH 546738 is a key attribute. It was profiled against a panel of 49 other GPCRs at concentrations of 1-10 μM. In these assays, SCH 546738 showed no significant activity, underscoring its high specificity for the CXCR3 receptor.[2] This lack of off-target activity is crucial for minimizing potential side effects in therapeutic applications.
Experimental Protocols
The characterization of this compound relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki and IC50 values) of a test compound against its target receptor.
Objective: To measure the ability of SCH 546738 to compete with a radiolabeled ligand for binding to the CXCR3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the CXCR3 receptor (e.g., human, monkey, mouse, rat, dog).
-
Radioligand: A high-affinity ligand for CXCR3 labeled with a radioisotope, such as [125I]hCXCL10, [125I]hCXCL11, or [35S]SCH 535390.[2]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Buffer solution to maintain physiological pH and minimize non-specific binding.
-
Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Cell membranes expressing CXCR3 are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (SCH 546738).
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 3 hours) to allow the binding reaction to reach equilibrium.[5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Competition Binding Assay.
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit cell migration induced by a chemokine.
Objective: To determine the functional potency of SCH 546738 in blocking CXCR3-mediated chemotaxis of human activated T cells.
Materials:
-
Cells: Human activated T cells, which highly express CXCR3.
-
Chemoattractant: CXCR3 ligands such as CXCL10 or CXCL11.
-
Test Compound: this compound.
-
Chemotaxis Chamber: A device with an upper and lower chamber separated by a microporous membrane (e.g., Transwell™ plate).
-
Assay Medium: Cell culture medium.
Procedure:
-
Cell Preparation: Human T cells are activated and resuspended in assay medium. They are pre-incubated with various concentrations of SCH 546738.
-
Chamber Setup: The chemoattractant (e.g., CXCL10) is placed in the lower chamber of the chemotaxis plate.
-
Cell Addition: The pre-incubated T cells are added to the upper chamber.
-
Incubation: The plate is incubated for several hours to allow cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of SCH 546738. The IC90 value (concentration required to inhibit 90% of the chemotactic response) for SCH 546738 was determined to be approximately 10 nM.[2][4][5]
CXCR3 Signaling Pathway and Antagonism
CXCR3 activation by its cognate ligands (CXCL9, CXCL10, CXCL11) initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to Gi and Gq proteins.[6]
The binding of a chemokine ligand to CXCR3 induces a conformational change in the receptor, leading to the activation of associated G-proteins. This activation triggers downstream signaling pathways, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) levels.[6][7] Concurrently, pathways such as the Ras/ERK cascade are activated, ultimately culminating in cellular responses like chemotaxis, proliferation, and migration.[7][8][9]
This compound, as a non-competitive antagonist, binds to an allosteric site on the CXCR3 receptor.[2] This binding event prevents the conformational change necessary for G-protein activation, even when the natural ligands are present. Consequently, the entire downstream signaling cascade is blocked, effectively inhibiting the biological functions mediated by CXCR3.
Caption: CXCR3 Signaling and Antagonism by this compound.
Conclusion
The available data robustly supports that this compound is a highly potent and selective non-competitive antagonist of the CXCR3 receptor. Its nanomolar affinity for human CXCR3 and clean profile against a broad panel of other GPCRs make it an exemplary molecule for studying the therapeutic potential of CXCR3 inhibition.[2] The compound's strong cross-species activity further enhances its value as a tool for preclinical research in various animal models of autoimmune and inflammatory diseases.[2][3] The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review [frontiersin.org]
- 8. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(R)-SCH 546738: A Technical Guide to Cross-Species Activity in Murine and Rattus Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cross-species activity of (R)-SCH 546738, a potent and selective non-competitive antagonist of the CXCR3 chemokine receptor. The data herein is compiled from preclinical studies in mouse and rat models, offering critical insights for researchers in immunology, pharmacology, and drug development. This compound is the R-isomer of SCH 546738 and is identified as the active enantiomer.[1]
Executive Summary
SCH 546738 demonstrates high-affinity binding and functional antagonism at human, mouse, and rat CXCR3 receptors, validating its use in rodent models of human diseases. The compound exhibits favorable pharmacokinetic profiles in both species, achieving significant plasma concentrations after oral administration. In vivo studies confirm its efficacy in attenuating disease in models of rheumatoid arthritis and experimental autoimmune encephalomyelitis. This document consolidates the quantitative data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for ongoing and future research.
Mechanism of Action: CXCR3 Antagonism
SCH 546738 functions as a non-competitive antagonist, binding to an allosteric site on the CXCR3 receptor.[2][3] This action prevents the receptor from undergoing the conformational change necessary for activation by its cognate chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[2] By blocking this interaction, SCH 546738 effectively inhibits the downstream signaling cascade that leads to leukocyte chemotaxis, thereby preventing the infiltration of pathogenic T-cells into inflammatory sites.[2][4] This mechanism is central to its therapeutic potential in autoimmune diseases and transplant rejection.[2][5]
Quantitative Data Summary
The cross-species activity of SCH 546738 is summarized below, highlighting its potency and pharmacokinetic properties in rodents.
In Vitro Receptor Binding and Functional Activity
SCH 546738 demonstrates potent inhibition of radiolabeled CXCL10 binding to CXCR3 receptors across multiple species, indicating strong cross-species activity.[2][6]
| Parameter | Species | Value (nM) | Citation |
| CXCR3 Binding Ki | Human | 0.4 | [2][7] |
| CXCL10 Binding IC50 | Human | 0.8 - 2.2 | [2][5] |
| Monkey | 1.3 | [2][6] | |
| Rat | 4.2 | [2][6][7] | |
| Mouse | 5.9 | [2][6][7] | |
| Dog | 6.4 | [2][6] | |
| Functional IC90 (Chemotaxis) | Human | ~10 | [2][5] |
Table 1: In Vitro Activity of SCH 546738 on CXCR3.
Pharmacokinetics in Rodent Models
Following oral administration, SCH 546738 achieves substantial plasma concentrations in both rats and mice, demonstrating its suitability for in vivo efficacy studies.[2]
| Species (Strain) | Dose (Oral) | Vehicle | AUC (0-24hr) (ng·hr/mL) | Citation |
| Rat (Lewis) | 10 mg/kg | 0.4% Methylcellulose | 11,800 | [2] |
| Mouse (C57BL/6) | 30 mg/kg | 0.4% Methylcellulose | 16,000 | [2] |
Table 2: Pharmacokinetic Parameters of SCH 546738 in Rodents.
In Vivo Efficacy in Rodent Disease Models
SCH 546738 has been evaluated in several rodent models of autoimmune disease, showing significant, dose-dependent efficacy.
| Disease Model | Species | Dosing Regimen | Key Outcome | Citation |
| Collagen-Induced Arthritis (CIA) | Mouse | 3, 10, 40 mg/kg (p.o., BID) | Attenuated disease development, reduced leukocyte infiltration | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Not specified | Significantly reduced disease severity | [2][3][5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Significantly reduced disease severity | [2][3][5] |
| Cardiac Allograft Rejection | Rat | Not specified | Dose-dependent prolongation of graft survival | [2][3][5] |
| Apical Periodontitis (AP) | Mouse | 30 mg/kg (p.o., every 2 days) | Reduced inflammatory cell infiltration | [8] |
Table 3: Summary of In Vivo Efficacy in Rodent Models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for replication and reference.
Radioligand Receptor Binding Assay
This protocol determines the ability of SCH 546738 to inhibit the binding of a radiolabeled ligand to the CXCR3 receptor.
-
Source: Membranes from cells engineered to express CXCR3 of human, mouse, or rat origin.
-
Radioligand: [125I]-labeled human CXCL10 ([125I]hCXCL10).[2][3]
-
Procedure:
-
Cell membranes are incubated with a constant concentration of [125I]hCXCL10.
-
Increasing concentrations of SCH 546738 are added to the reaction.
-
The mixture is incubated for approximately 3 hours to reach equilibrium.[3]
-
The reaction is terminated, and membrane-bound radioactivity is separated from unbound ligand.
-
Radioactivity is quantified using a gamma counter.
-
-
Data Analysis: The concentration of SCH 546738 that inhibits 50% of the specific binding of [125I]hCXCL10 (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the compound.[2][3]
Pharmacokinetic Studies
This protocol outlines the procedure for determining the plasma concentration-time profile of SCH 546738 following oral administration.
-
Animals: Lewis rats and C57BL/6 mice are used.[2]
-
Formulation: SCH 546738 is suspended in a 0.4% methylcellulose vehicle for oral gavage.[2]
-
Dosing:
-
Sample Collection: Blood samples (n=3 animals per time point) are collected at specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours) post-dose.[2]
-
Analysis: Plasma is isolated, and the concentration of SCH 546738 is determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plasma concentration versus time data is plotted. Key pharmacokinetic parameters, such as the Area Under the Curve (AUC), are calculated.[2]
Mouse Collagen-Induced Arthritis (CIA) Model
This protocol details an in vivo efficacy study in a widely accepted model of rheumatoid arthritis.
-
Disease Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
Treatment: Oral dosing with SCH 546738 (3, 10, and 40 mg/kg, twice daily) or vehicle is initiated after the disease process has started, for instance, 16 days post-initial immunization, and continues for a defined period (e.g., through day 9 of treatment).[2]
-
Assessment: Disease severity is monitored regularly by scoring clinical signs of arthritis (e.g., paw swelling, erythema).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Role of CXCR3 in Pain Modulation: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the CXCL9-CXCR3 axis suppresses the progression of experimental apical periodontitis by blocking macrophage migration and activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (R)-SCH 546738 in Th1 Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment of Th1 lymphocytes to sites of inflammation. Its ligands, CXCL9, CXCL10, and CXCL11, are interferon-inducible chemokines that are upregulated in numerous autoimmune and inflammatory diseases. (R)-SCH 546738, the R-isomer of SCH 546738, has emerged as a potent, orally active, and non-competitive allosteric antagonist of CXCR3. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action in attenuating the Th1 inflammatory response, and detailed experimental protocols for its evaluation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Th1 inflammatory response by binding to an allosteric site on the CXCR3 receptor.[1] This binding induces a conformational change in the receptor that prevents the binding of its natural chemokine ligands, CXCL9, CXCL10, and CXCL11.[2] By blocking ligand binding, this compound effectively inhibits the downstream signaling pathways that lead to Th1 cell chemotaxis, activation, and recruitment to inflammatory sites. Structural analysis has revealed that SCH 546738 binds to an allosteric site between transmembrane helices TM5 and TM6 of CXCR3, which may restrain the receptor in an inactive state by preventing the repacking of these helices.[1]
The signaling cascade initiated by the binding of CXCL9, CXCL10, or CXCL11 to CXCR3 on Th1 cells is crucial for their migration and effector functions. This pathway is a key driver of inflammation in various autoimmune diseases. This compound, by acting as a non-competitive antagonist, provides a powerful tool to dissect and potentially treat Th1-mediated pathologies.
Quantitative Pharmacological Data
This compound demonstrates high-affinity binding to the human CXCR3 receptor and potent functional antagonism. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of SCH 546738
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.4 nM | [2][3][4] |
| IC50 (Displacement of [¹²⁵I]hCXCL10) | Human | 0.8 - 2.2 nM | [2][4] |
| IC50 (Displacement of [¹²⁵I]hCXCL11) | Human | 0.8 - 2.2 nM | [2][4] |
| IC90 (T-cell Chemotaxis Inhibition) | Human | ~10 nM | [2][4] |
| IC50 (Cross-species [¹²⁵I]hCXCL10 displacement) | Monkey | 1.3 nM | [4] |
| Dog | 6.4 nM | [4] | |
| Mouse | 5.9 nM | [4] | |
| Rat | 4.2 nM | [4] |
Table 2: In Vivo Efficacy of SCH 546738 in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group (oral, b.i.d.) | Mean Arthritis Score (Day 4) | Mean Arthritis Score (Day 7) | Mean Arthritis Score (Day 9) | Reference |
| Vehicle | ~1.5 | ~3.0 | ~4.5 | [2] |
| SCH 546738 (3 mg/kg) | ~1.0 | ~2.0 | ~3.0 | [2] |
| SCH 546738 (10 mg/kg) | ~0.8 | ~1.5 | ~2.5 | [2] |
| SCH 546738 (40 mg/kg) | ~0.5 | ~1.0 | ~1.8 | [2] |
| *p < 0.05 vs. vehicle |
Table 3: Histopathological Scores in Mouse CIA Model (Day 9)
| Parameter | Vehicle | SCH 546738 (40 mg/kg) | Reference |
| Inflammation | ~2.5 | ~1.0 | [2] |
| Pannus Formation | ~2.0 | ~0.8 | [2] |
| Cartilage Damage | ~2.2 | ~0.9 | [2] |
| Bone Resorption | ~2.0 | ~0.7 | [2] |
| *p < 0.05 vs. vehicle |
Table 4: In Vivo Efficacy of SCH 546738 in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Model | Treatment Group (oral, b.i.d.) | Mean Clinical Score (Peak Disease) | Reference |
| Rat EAE | Vehicle | ~3.5 | [2] |
| SCH 546738 (10 mg/kg) | ~2.0 | [2] | |
| SCH 546738 (40 mg/kg) | ~1.5 | [2] | |
| Mouse EAE | Vehicle | ~3.0 | [2] |
| SCH 546738 (30 mg/kg) | ~1.8 | [2] | |
| p < 0.05 vs. vehicle |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
CXCR3 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the human CXCR3 receptor.
Protocol:
-
Cell Culture: Use a stable cell line expressing the human CXCR3 receptor (e.g., HEK293-CXCR3). Culture cells to ~80-90% confluency.
-
Membrane Preparation: Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [³⁵S]SCH 535390 or [¹²⁵I]CXCL10) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value using non-linear regression analysis and then determine the Ki value using the Cheng-Prusoff equation.
T-Cell Chemotaxis Assay
Objective: To evaluate the functional potency of this compound in inhibiting CXCR3-mediated T-cell migration.
Protocol:
-
T-Cell Isolation and Activation: Isolate human peripheral blood mononuclear cells (PBMCs) and activate T cells using mitogens (e.g., PHA) and IL-2 for 7-9 days.
-
Chemotaxis Chamber Setup: Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pores). Add a solution containing a CXCR3 ligand (e.g., CXCL10) to the lower wells.
-
Cell Treatment: Pre-incubate the activated T cells with various concentrations of this compound.
-
Cell Migration: Add the treated T cells to the upper chamber of the transwell plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the concentration of this compound and determine the IC90 value.
Mouse Collagen-Induced Arthritis (CIA) Model
Objective: To assess the in vivo efficacy of this compound in a Th1-driven autoimmune arthritis model.
Protocol:
-
Induction of Arthritis: Immunize susceptible mice (e.g., DBA/1) with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization may be given after 21 days.
-
Treatment: Begin oral administration of this compound (e.g., 3, 10, 40 mg/kg, twice daily) or vehicle before the onset of clinical signs of arthritis (prophylactic regimen).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score the severity based on a scale that assesses erythema and swelling in each paw.
-
Histopathology: At the end of the study, collect the paws, fix, decalcify, and embed in paraffin. Stain sections with hematoxylin and eosin to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the joint tissue or serum using ELISA or other immunoassays.
-
Data Analysis: Compare the mean arthritis scores, histopathological scores, and cytokine levels between the treated and vehicle groups using appropriate statistical tests.
Conclusion
This compound is a highly potent and selective non-competitive antagonist of the CXCR3 receptor. Its ability to block the binding of Th1-associated chemokines provides a strong rationale for its investigation as a therapeutic agent in autoimmune and inflammatory diseases characterized by a dominant Th1 response. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical potential of this compound and other CXCR3 antagonists is warranted.
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the CXCL9-CXCR3 axis suppresses the progression of experimental apical periodontitis by blocking macrophage migration and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Modulation of CXCL9, CXCL10, and CXCL11 Signaling by (R)-SCH 546738
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of (R)-SCH 546738 on the signaling pathways mediated by the chemokines CXCL9, CXCL10, and CXCL11. These chemokines, through their interaction with the CXCR3 receptor, play a pivotal role in orchestrating immune responses. Understanding the mechanism by which this compound modulates this axis is critical for the development of novel therapeutics for autoimmune diseases, inflammatory conditions, and transplant rejection.[1][2][3]
Core Mechanism of Action
This compound is the active R-isomer of SCH 546738, a potent and selective small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).[4] The chemokines CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC) are the natural ligands for CXCR3.[1][5] The binding of these chemokines to CXCR3 initiates a signaling cascade that is crucial for the migration, differentiation, and activation of various immune cells, particularly T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells.[5][6]
This compound functions as a non-competitive antagonist .[1][7] This means it binds to an allosteric site on the CXCR3 receptor, distinct from the binding site of its natural ligands.[1] This binding event induces a conformational change in the receptor that prevents CXCL9, CXCL10, and CXCL11 from binding and initiating downstream signaling, effectively blocking the biological responses mediated by this axis.[1]
Quantitative Pharmacological Data
The potency and efficacy of SCH 546738 have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data, which is attributed to the active (R)-isomer.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 0.4 nM | Human | Radioligand Binding Assay | [4][7] |
| Ligand Displaced | IC50 Range | Species | Assay Type | Reference |
| [125I]hCXCL10 | 0.8 - 2.2 nM | Human | Radioligand Displacement | [1][7] |
| [125I]hCXCL11 | 0.8 - 2.2 nM | Human | Radioligand Displacement | [1][7] |
| Functional Inhibition | IC90 | Species | Assay Type | Reference |
| Chemotaxis | ~10 nM | Human | Activated T Cell Chemotaxis | [1][2][7] |
| Cross-Species Activity (IC50) | Value | Ligand Displaced | Reference |
| Monkey | 1.3 nM | [125I]hCXCL10 | [1] |
| Mouse | 5.9 nM | [125I]hCXCL10 | [1] |
| Rat | 4.2 nM | [125I]hCXCL10 | [1] |
| Dog | 6.4 nM | [125I]hCXCL10 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided in Graphviz DOT language.
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 6. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Discovery and initial pharmacological characterization of (R)-SCH 546738
An In-Depth Technical Guide to the Discovery and Initial Pharmacological Characterization of (R)-SCH 546738
Introduction
This compound is the active R-isomer of SCH 546738, a potent, orally active, and non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] The CXCR3 receptor and its interferon-inducible ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are key mediators of Th1 inflammatory responses.[2][3] This signaling axis is implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as in allograft rejection, making CXCR3 a significant therapeutic target.[2][3][4] This technical guide details the initial pharmacological characterization of this high-affinity antagonist, summarizing its binding kinetics, functional inhibition, and the experimental protocols used for its evaluation.
Quantitative Pharmacological Data
The pharmacological activity of SCH 546738 has been quantified through various in vitro assays, demonstrating its high affinity and potency as a CXCR3 antagonist.
Table 1: Receptor Binding Affinity
This table summarizes the binding affinity of SCH 546738 for the human CXCR3 receptor. The affinity was determined using competition binding analysis with a radiolabeled tracer.[2][5] The data indicates that SCH 546738 is a non-competitive antagonist, as its IC50 remains constant regardless of the concentration of the natural ligands, CXCL10 and CXCL11.[2]
| Parameter | Value (nM) | Description |
| Ki | 0.4 | Affinity constant for human CXCR3 receptor.[2][3][5] |
| IC50 | 0.8 - 2.2 | Concentration required to displace radiolabeled CXCL10 and CXCL11 from human CXCR3.[2][3][6] |
Table 2: Functional Inhibitory Activity
This table details the functional potency of SCH 546738 in inhibiting CXCR3-mediated cellular responses.
| Parameter | Value (nM) | Assay Description |
| IC90 | ~10 | Concentration required to inhibit chemotaxis of human activated T cells by 90%.[2][3][5] |
Table 3: Cross-Species Activity
SCH 546738 exhibits strong binding affinity to CXCR3 receptors across multiple species, making it a valuable tool for preclinical in vivo studies.[2] The data below represents the IC50 values for inhibiting the binding of radiolabeled human CXCL10 to CXCR3 from various species.[2][7]
| Species | IC50 (nM) |
| Human | 0.8 |
| Monkey | 1.3 |
| Rat | 4.2 |
| Mouse | 5.9 |
| Dog | 6.4 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial pharmacological characterization of SCH 546738.
Radioligand Competition Binding Assay for Ki Determination
This assay determines the affinity constant (Ki) of the compound for the human CXCR3 receptor.
-
Tracer: A 35S radiolabeled sulfonamide analog, SCH 535390, with a known dissociation constant (Kd) of 0.6 nM, was used as the competitive tracer.[2][5]
-
Cell Membranes: Membranes were prepared from Ba/F3 cells stably expressing the human CXCR3 receptor.[2]
-
Procedure:
-
Cell membranes were incubated with the 35S-labeled tracer, SCH 535390.
-
Increasing concentrations of SCH 546738 were added to the incubation mixture to compete for binding to the CXCR3 receptor.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated via filtration.
-
The amount of bound radioactivity was quantified using a scintillation counter.
-
-
Data Analysis: The Ki value was calculated from the IC50 value (the concentration of SCH 546738 that inhibits 50% of the specific binding of the radiotracer) using the Cheng-Prusoff equation.
Chemokine Displacement Assay
This assay evaluates the ability of SCH 546738 to displace the natural chemokine ligands from the CXCR3 receptor.
-
Radioligands: [125I]-labeled human CXCL10 and [125I]-labeled human CXCL11 were used.[2]
-
Cell Membranes: Membranes from Ba/F3 cells expressing human CXCR3 were utilized.
-
Procedure:
-
Membranes were incubated with a fixed concentration of either [125I]hCXCL10 or [125I]hCXCL11 (typically around their Kd values, 12.5-500 pM).[2]
-
Varying concentrations of SCH 546738 were added to the assay wells.
-
Following a 3-hour incubation period, the mixture was filtered to separate bound from free radioligand.[3]
-
The radioactivity of the filter-bound complex was measured.
-
-
Data Analysis: IC50 values were determined by plotting the percentage of specific binding against the logarithm of the SCH 546738 concentration. The non-competitive nature was confirmed by observing that the IC50 remained constant across different concentrations of the radiolabeled chemokines.[2]
Functional Inhibition of CXCR3-Mediated Chemotaxis
This assay measures the functional ability of SCH 546738 to block the migration of immune cells towards a chemokine gradient.
-
Cells: Human peripheral blood lymphocytes were isolated, depleted of monocytes, and stimulated with PHA/IL-2 for 7-9 days to generate activated T cells, which highly express CXCR3.[2][3]
-
Chemoattractants: The CXCR3 ligands CXCL9, CXCL10, and CXCL11 were used to induce chemotaxis. The CCR7 ligand CCL19 was used as a negative control to assess specificity.[2]
-
Procedure:
-
A chemotaxis chamber (e.g., a Transwell plate) was used, with a porous membrane separating the upper and lower wells.
-
The lower wells contained medium with one of the chemoattractants.
-
Activated T cells were pre-incubated with fixed concentrations of SCH 546738 (e.g., 1, 10, or 100 nM) and then added to the upper wells.[2]
-
The plate was incubated to allow for cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber was quantified.
-
-
Data Analysis: The inhibitory effect of SCH 546738 was determined by comparing the number of migrated cells in the presence and absence of the compound. An IC90 value of approximately 10 nM was established, indicating that this concentration inhibited chemotaxis induced by all three CXCR3 ligands by about 90%.[2][3] The compound did not affect chemotaxis induced by the non-CXCR3 ligand CCL19, confirming its specificity.[2]
Visualizations: Signaling Pathways and Workflows
CXCR3 Signaling and Inhibition by this compound
Caption: CXCR3 signaling pathway and its non-competitive inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand competition binding assay.
Experimental Workflow: T-Cell Chemotaxis Assay
Caption: Workflow for the functional human T-cell chemotaxis assay.
Conclusion
The initial pharmacological characterization reveals this compound as a highly potent and selective non-competitive antagonist of the CXCR3 receptor.[3][5] It demonstrates high affinity for human CXCR3 (Ki of 0.4 nM) and effectively blocks the binding of all natural chemokine ligands.[2][3][5] Functionally, it potently inhibits CXCR3-mediated chemotaxis of activated T cells with an IC90 of approximately 10 nM.[2][3][5] Furthermore, its strong cross-species activity and favorable pharmacokinetic profile in rodents underscore its utility as a tool for preclinical research into autoimmune and inflammatory diseases.[2] These findings established SCH 546738 as a benchmark CXCR3 antagonist for investigating the therapeutic potential of targeting this chemokine pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Preclinical Profile of (R)-SCH 546738: A CXCR3 Antagonist for Autoimmune Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(R)-SCH 546738 is the R-isomeric form of SCH 546738, a potent, orally bioavailable, and non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] Preclinical in vivo studies have demonstrated its therapeutic potential in a range of autoimmune disease models by effectively attenuating inflammatory responses. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.
Core Pharmacological Attributes
This compound exerts its pharmacological effect by binding to an allosteric site on the CXCR3 receptor, thereby preventing the binding of its cognate inflammatory chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[3][4] This blockade disrupts the recruitment of pathogenic T helper 1 (Th1) cells to sites of inflammation, a key process in the pathophysiology of many autoimmune disorders.[3]
In Vitro Activity
The in vitro potency and selectivity of SCH 546738 have been well-characterized, demonstrating high-affinity binding to human CXCR3 and potent inhibition of chemokine-induced cell migration.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.4 nM | [3] |
| IC50 (vs. [125I]hCXCL10) | Human | 0.8 - 2.2 nM | [3] |
| IC50 (vs. [125I]hCXCL11) | Human | 0.8 - 2.2 nM | [3] |
| Chemotaxis Inhibition (IC90) | Human Activated T-cells | ~10 nM | [2][3] |
| Cross-Species IC50 (vs. [125I]hCXCL10) | Monkey | 1.3 nM | [5] |
| Dog | 6.4 nM | [5] | |
| Mouse | 5.9 nM | [5] | |
| Rat | 4.2 nM | [5] |
Pharmacokinetic Profile
SCH 546738 exhibits a favorable pharmacokinetic profile in rodents, supporting its use in oral dosing regimens for in vivo studies.[3]
| Species | Dose (p.o.) | Cmax | Tmax | AUC(0-24h) | Reference |
| Lewis Rat | 10 mg/kg | ~1.5 µM | ~2 h | 12.5 µM·h | [3] |
| C57BL/6 Mouse | 40 mg/kg | ~4.5 µM | ~4 h | 45 µM·h | [3] |
Mechanism of Action: The CXCR3 Signaling Axis
The therapeutic efficacy of this compound is rooted in its ability to interrupt the pro-inflammatory signaling cascade mediated by CXCR3. This pathway is pivotal in the recruitment of immune cells that drive the pathology of various autoimmune diseases.
In Vivo Preclinical Efficacy
The efficacy of SCH 546738 has been demonstrated in multiple, well-established rodent models of autoimmune diseases.
Mouse Collagen-Induced Arthritis (CIA)
SCH 546738 demonstrated a dose-dependent reduction in disease severity in a mouse model of rheumatoid arthritis.
| Treatment Group | Mean Clinical Score (Day 9) | % Inhibition | Reference |
| Vehicle | ~3.5 | - | [1] |
| SCH 546738 (3 mg/kg, p.o., b.i.d.) | ~2.5 | ~28% | [1] |
| SCH 546738 (10 mg/kg, p.o., b.i.d.) | ~1.8 | ~49% | [1] |
| SCH 546738 (40 mg/kg, p.o., b.i.d.) | ~1.2 | ~66% | [1] |
Experimental Autoimmune Encephalomyelitis (EAE)
In models of multiple sclerosis, SCH 546738 significantly attenuated the clinical signs of the disease.
Rat EAE
| Treatment Group | Mean Max Clinical Score | % Inhibition | Reference |
|---|---|---|---|
| Vehicle | ~2.8 | - | [1] |
| SCH 546738 (1 mg/kg, p.o., b.i.d.) | ~1.8 | ~36% | [1] |
| SCH 546738 (5 mg/kg, p.o., b.i.d.) | ~1.2 | ~57% | [1] |
| SCH 546738 (15 mg/kg, p.o., b.i.d.) | ~0.8 | ~71% |[1] |
Mouse EAE
| Treatment Group | Mean Max Clinical Score | % Inhibition | Reference |
|---|---|---|---|
| Vehicle | ~3.5 | - | [1] |
| SCH 546738 (40 mg/kg, p.o., b.i.d.) | ~1.5 | ~57% |[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Mouse Collagen-Induced Arthritis (CIA)
-
Animals: Male DBA/1 mice.
-
Disease Induction: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: Oral administration (p.o.) of SCH 546738, twice daily (b.i.d.), was initiated 16 days post-immunization (day -4 relative to disease onset) and continued through day 9.[1]
-
Disease Assessment: Mice were scored daily for clinical signs of arthritis on a scale of 0-4 per paw.
-
Endpoint Analysis: Paws were collected on day 9 for histopathological analysis of inflammation, pannus formation, and bone/cartilage destruction.[1]
Rat Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: Male Lewis rats.
-
Disease Induction: Injection of a guinea pig spinal cord homogenate in CFA into one footpad.[1]
-
Treatment: Oral administration of SCH 546738 commenced on day 0 and continued throughout the 3-week disease course.[1]
-
Disease Assessment: Animals were scored daily for disease severity on a scale of 0-5.
Mouse Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: Female C57BL/6 mice.
-
Disease Induction: Subcutaneous immunization with MOG35-55 peptide and Mycobacterium tuberculosis in CFA, with intravenous injections of pertussis toxin on days 0 and 2.[3]
-
Treatment: Oral administration of SCH 546738, twice daily, started 24 hours prior to MOG35-55 immunization.[3]
-
Disease Assessment: Mice were monitored daily and assessed for clinical signs of disease on a scale of 0-5.[3]
Concluding Remarks and Future Directions
The preclinical data for this compound strongly support the therapeutic potential of CXCR3 antagonism in autoimmune diseases. The compound has demonstrated robust efficacy in attenuating disease severity in models of rheumatoid arthritis and multiple sclerosis.
Despite the promising preclinical efficacy, the clinical development of SCH 546738 has not progressed, potentially due to off-target effects such as inhibition of the hERG potassium channel. Nevertheless, the data generated from the study of this compound provide a valuable framework for the continued development of selective CXCR3 antagonists as a therapeutic strategy for autoimmune and inflammatory disorders. Future research in this area should focus on designing molecules with improved selectivity and safety profiles while retaining the potent on-target activity demonstrated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (R)-SCH 546738 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SCH 546738 is a potent and selective, non-competitive allosteric antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are central to directing Th1 inflammatory responses. Consequently, CXCR3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as for preventing transplant rejection.[1][2][3] this compound exhibits high affinity for human CXCR3 and demonstrates robust cross-species activity, with an IC50 of 5.9 nM for the mouse receptor, making it a valuable tool for preclinical in vivo studies.[1] These application notes provide a detailed protocol for the preparation and in vivo administration of this compound in mice, based on established methodologies.
Mechanism of Action
This compound functions as a non-competitive antagonist, binding to an allosteric site on the CXCR3 receptor. This binding event alters the receptor's conformation, thereby preventing the binding of its natural ligands (CXCL9, CXCL10, and CXCL11).[1] The inhibition of this signaling cascade blocks the chemotaxis of activated T cells and other immune cells expressing CXCR3, attenuating the inflammatory response.[1][2]
Data Presentation
In Vivo Efficacy in Mouse Models
This compound has demonstrated significant efficacy in various mouse models of inflammatory diseases. The data below summarizes the dosages, administration protocols, and outcomes from key studies.
| Mouse Model | Strain | Dosage (mg/kg) | Vehicle | Administration Route & Frequency | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | B10.RIII | 3, 10, 40 | 0.4% Methylcellulose | Oral gavage, twice daily | 10 and 40 mg/kg significantly decreased disease score. Reduced leukocyte infiltration and joint damage. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 30 | 0.4% Methylcellulose | Oral gavage, twice daily | Significantly reduced disease severity. | [1] |
| Apical Periodontitis (AP) | C57BL/6 | 30 | 0.5% w/v Methylcellulose | Oral gavage, every 2 days | Reduced periapical lesion volume and CD11b+ inflammatory cell infiltration. |
Pharmacokinetic Profile in Mice
The pharmacokinetic properties of this compound have been evaluated in C57BL/6 mice following oral administration.
| Parameter | Value | Conditions | Reference |
| Dose | 30 mg/kg | Single oral administration | [3] |
| Vehicle | 0.4% Methylcellulose | - | [3] |
| AUC (0-24 hr) | 12.6 µM.hr | Plasma concentration over 24 hours | [3] |
| Tmax (approx.) | ~2-4 hours | Estimated from concentration-time curve | [3] |
| Cmax (approx.) | ~2 µM | Estimated from concentration-time curve | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol details the preparation of a suspension of this compound in a methylcellulose vehicle, suitable for oral administration in mice.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker or flask
-
Weighing scale and spatula
-
Ultrasonic water bath
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of saline or water to 70-80°C. b. In a sterile beaker with a stir bar, add the hot liquid and slowly sprinkle the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL) while stirring vigorously to ensure the powder is wetted and dispersed. c. Once a uniform milky suspension is formed, remove the beaker from the heat. d. Add the remaining two-thirds of the volume as cold (on ice) saline or water. e. Continue stirring on a stir plate in a cold room or on ice until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours. f. Store the prepared vehicle at 4°C.
-
Prepare the this compound Suspension: a. On the day of the experiment, bring the required volume of the 0.5% methylcellulose vehicle to room temperature. b. Weigh the appropriate amount of this compound powder required for the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL). c. Add the weighed powder to the vehicle. d. Vigorously vortex or stir the mixture to create a uniform suspension. e. Crucially, use an ultrasonic water bath to aid in the suspension of the compound. Sonicate until a homogenous suspension is achieved.[1] Gentle warming may also be applied if necessary. f. Prepare the suspension fresh for each day of dosing.
Protocol 2: In Vivo Administration by Oral Gavage in Mice
This protocol outlines the procedure for the safe and effective oral administration of the prepared this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriate sized syringes (e.g., 1 mL)
-
Stainless steel, ball-tipped oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Mouse scale for accurate body weight measurement
Procedure:
-
Dose Calculation: a. Weigh each mouse immediately before dosing. b. Calculate the required volume of the drug suspension based on the mouse's weight and the desired dosage. A common dosing volume is 10 mL/kg. Example: For a 22 g mouse at a 30 mg/kg dose, using a 3 mg/mL suspension, the volume is (22 g / 1000 g/kg) * (10 mL/kg) = 0.22 mL.
-
Animal Handling and Administration: a. Draw the calculated volume into the syringe fitted with the gavage needle. Ensure there are no air bubbles. b. Restrain the mouse firmly by scruffing the loose skin over the neck and back, ensuring the head is immobilized. The mouse should be held in a vertical position. c. Gently insert the gavage needle into the mouth, slightly to one side of the oral cavity to bypass the trachea. d. Advance the needle along the roof of the mouth and down the esophagus until the ball tip is felt to pass the thoracic inlet. There should be no resistance. If resistance is met or the animal struggles excessively, withdraw and restart. e. Once the needle is correctly positioned in the stomach, depress the syringe plunger slowly and steadily to deliver the suspension. f. After administration, gently withdraw the needle in a single smooth motion. g. Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., regurgitation, respiratory distress).
-
Control Group: a. An equivalent volume of the vehicle (0.5% methylcellulose without the drug) should be administered to the control group of mice using the same procedure and schedule.
Safety and Considerations
-
Vehicle Effects: Oral administration of methylcellulose is generally considered safe. However, repeated administration of any substance via gavage can be a stressor for the animals, potentially impacting experimental outcomes. Proper handling and technique are essential to minimize stress.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare. Proper training in animal handling and oral gavage techniques is mandatory.
References
Application Notes and Protocols for (R)-SCH 546738 in a Collagen-Induced Arthritis Model
These application notes provide detailed protocols for the use of (R)-SCH 546738, a CXCR3 antagonist, in a murine model of collagen-induced arthritis (CIA). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for rheumatoid arthritis.
Introduction
This compound is a potent and selective antagonist of the CXCR3 receptor.[1][2][3] The CXCR3 receptor and its ligands (CXCL9, CXCL10, and CXCL11) are key mediators in the trafficking of Th1-polarized T cells to sites of inflammation.[1][2][3] In the context of rheumatoid arthritis, this pathway is implicated in the infiltration of pathogenic T cells into the synovium, contributing to joint inflammation and damage.[1][2][3] Preclinical studies have demonstrated that this compound can attenuate disease development in a mouse model of collagen-induced arthritis.[1][2]
Data Presentation
The following table summarizes the dosage and administration details for this compound in a collagen-induced arthritis model as reported in preclinical studies.[1]
| Parameter | Details |
| Compound | This compound |
| Animal Model | Male B10.RIII mice |
| Dosage | 3, 10, and 40 mg/kg (mpk) |
| Administration Route | Oral (gavage) |
| Frequency | Twice daily |
| Vehicle | 0.4% Methylcellulose |
| Treatment Initiation | Day 16 post-primary immunization |
| Treatment Duration | Through day 9 of the arthritis development phase |
Experimental Protocols
This section outlines the detailed methodologies for inducing collagen-induced arthritis in mice and the subsequent treatment with this compound.
Collagen-Induced Arthritis (CIA) Model Protocol
This protocol is adapted from established methods for inducing CIA in susceptible mouse strains like B10.RIII.
Materials:
-
Bovine Type II Collagen
-
0.05 M Acetic Acid
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male B10.RIII mice (8-10 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Collagen Preparation:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Stir gently overnight at 4°C until fully dissolved.
-
Store the collagen solution at -20°C in single-use aliquots.
-
-
Emulsification:
-
For the primary immunization, prepare an emulsion by mixing equal volumes of the 2 mg/mL collagen solution and Complete Freund's Adjuvant (CFA).
-
Draw the mixture into a glass syringe and expel it into another connected by a Luer lock, repeating until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
For the booster immunization, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Beginning on day 21, visually inspect the paws of the mice daily for signs of arthritis (redness and swelling).
-
Score the severity of arthritis in each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum possible score per mouse is 16.
-
This compound Administration Protocol
Materials:
-
This compound
-
0.4% Methylcellulose
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in 0.4% methylcellulose at the desired concentrations (e.g., for 3, 10, and 40 mg/kg dosages).
-
Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
On day 16 post-primary immunization, begin oral administration of this compound or vehicle control.
-
Administer the designated dose twice daily via oral gavage.
-
Continue the treatment through day 9 of the arthritis development and assessment phase.
-
Visualizations
Signaling Pathway of CXCR3 in T-Cell Chemotaxis
Caption: CXCR3 signaling pathway in T-cell chemotaxis and the antagonistic action of this compound.
Experimental Workflow for this compound in CIA Model
Caption: Experimental workflow for evaluating this compound in the collagen-induced arthritis model.
References
Application Notes and Protocols: (R)-SCH 546738 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2] A key pathological feature of EAE and MS is the infiltration of autoreactive T lymphocytes into the CNS, which is largely directed by chemokines and their receptors.[2][3][4] The chemokine receptor CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in mediating the migration of Th1 inflammatory cells.[5][6] (R)-SCH 546738 is a potent, orally active, and non-competitive antagonist of the CXCR3 receptor, demonstrating significant efficacy in preclinical models of autoimmune diseases.[5][6][7][8] These application notes provide detailed protocols and data for the use of this compound in an EAE model.
Mechanism of Action
This compound functions as a selective and potent antagonist of the CXCR3 receptor.[5][7][8] It binds to an allosteric site on the human CXCR3 receptor with high affinity, thereby inducing a conformational change that prevents the binding of its natural ligands, CXCL10 and CXCL11.[5] This non-competitive inhibition effectively blocks the downstream signaling cascade that mediates the chemotaxis of activated T cells.[5][6] By inhibiting the migration of these pathogenic T cells into the central nervous system, this compound attenuates the inflammatory response and reduces the clinical severity of EAE.[5][7]
Data Presentation
In Vitro Activity of SCH 546738
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.4 nM | [5][7][8] |
| IC50 vs. [125I]hCXCL10 | Human | 0.8 - 2.2 nM | [5][6][7] |
| IC50 vs. [125I]hCXCL11 | Human | 0.8 - 2.2 nM | [5][6][7] |
| IC90 (T-cell chemotaxis) | Human | ~10 nM | [5][6][7] |
Cross-Species CXCR3 Binding Affinity of SCH 546738
| Species | IC50 vs. [125I]hCXCL10 | Reference |
| Monkey | 1.3 nM | [5][8] |
| Mouse | 5.9 nM | [5][8] |
| Rat | 4.2 nM | [5][8] |
| Dog | 6.4 nM | [5][8] |
Experimental Protocols
Murine EAE Model (C57BL/6)
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[5][9][10]
Materials:
-
Female C57BL/6 mice (8-10 weeks old)[5]
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle (e.g., 0.4% methylcellulose)[5]
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1.5 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
-
Immunization (Day 0):
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin.[5]
-
-
Compound Administration:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.[9]
-
Score the mice in a blinded fashion according to the following scale:[5][12][13]
-
0: No signs of disease
-
1: Limp tail
-
2: Limp tail and hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis:
-
Calculate the mean clinical score for each group at each time point.
-
Determine the mean maximal score for each group.
-
Calculate the cumulative disease score for each animal.
-
Statistical analysis (e.g., two-tailed t-test) can be used to compare treatment groups to the vehicle control.[5]
Rat EAE Model
A similar protocol can be adapted for male Lewis rats, with the primary difference being the method of EAE induction.[5]
Induction:
-
Male Lewis rats are challenged by injection of a guinea pig spinal cord homogenate emulsified in CFA into one footpad.[5]
Compound Administration and Scoring:
-
Dosing and clinical scoring are performed similarly to the murine model, with appropriate adjustments for the species.
Expected Outcomes
Administration of this compound has been shown to significantly reduce disease severity in both rat and mouse EAE models.[5][7] In the murine MOG35-55-induced EAE model, prophylactic treatment with this compound leads to:
-
A delay in the onset of clinical symptoms.
-
A reduction in the mean maximal clinical score.
-
An overall attenuation of disease severity.
Furthermore, combination therapy of this compound with interferon-β has demonstrated an additive effect in delaying disease onset and reducing severity in the mouse EAE model.[5]
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR3 signaling pathway in the pathogenesis of autoimmune diseases like multiple sclerosis. The protocols outlined in these application notes provide a framework for utilizing this potent CXCR3 antagonist in EAE models to evaluate its therapeutic potential and further elucidate the mechanisms of neuroinflammation. These studies demonstrate that therapy with CXCR3 antagonists may represent a promising strategy for the treatment of autoimmune diseases.[7]
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redoxis.se [redoxis.se]
- 3. Antagonism of the Chemokine Receptors CXCR3 and CXCR4 Reduces the Pathology of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of glatiramer acetate in multiple sclerosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cms.transpharmation.com [cms.transpharmation.com]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for (R)-SCH 546738 with Human CXCR3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a radioligand binding assay to characterize the interaction of the non-competitive antagonist, (R)-SCH 546738, with the human C-X-C chemokine receptor 3 (CXCR3).
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking.[1][2] Its natural ligands include the chemokines CXCL9, CXCL10, and CXCL11.[1][3] Upon ligand binding, CXCR3 activates intracellular signaling cascades, including those involving Gαi proteins, leading to cellular responses like chemotaxis, integrin activation, and cytoskeletal changes.[1][4] Due to its involvement in various inflammatory and autoimmune diseases, CXCR3 is a significant target for drug discovery.[5][6]
This compound is a potent and selective antagonist of CXCR3.[5][7][8] It has been shown to bind to human CXCR3 with high affinity and acts in a non-competitive manner.[7][9] Radioligand binding assays are a fundamental tool for quantifying the affinity of ligands like this compound for their target receptors.[10][11] These assays provide quantitative data on receptor density (Bmax) and the equilibrium dissociation constant (Kd) for a radioligand, as well as the inhibition constant (Ki) for a competing ligand.[10]
This document outlines the protocols for both saturation and competition radioligand binding assays to study the interaction of this compound with human CXCR3.
Data Presentation
Table 1: Pharmacological Profile of this compound at Human CXCR3
| Parameter | Radioligand | Cell Line/Tissue | Value | Reference |
| Ki | [³⁵S]-SCH 535390 | Human CXCR3 expressing cells | 0.4 nM | [7] |
| IC₅₀ | [¹²⁵I]-CXCL10 | Human CXCR3 expressing cells | 0.8 - 2.2 nM | [5][7][9] |
| IC₅₀ | [¹²⁵I]-CXCL11 | Human CXCR3 expressing cells | 0.8 - 2.2 nM | [5][7][9] |
| Mode of Action | - | - | Non-competitive Antagonist | [7][9] |
Experimental Protocols
Preparation of Cell Membranes Expressing Human CXCR3
This protocol describes the preparation of crude cell membranes from a stable cell line overexpressing human CXCR3 (e.g., CHO-CXCR3 or HEK293-CXCR3).
Materials:
-
CHO or HEK293 cells stably expressing human CXCR3
-
Cell scrapers
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of a radiolabeled CXCR3 ligand and the total receptor density (Bmax) in the membrane preparation. For this example, we will use [¹²⁵I]-CXCL10 as the radioligand.
Materials:
-
Human CXCR3-expressing cell membranes
-
[¹²⁵I]-CXCL10 (specific activity ~2000 Ci/mmol)
-
Unlabeled CXCL10
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
96-well microplates
-
Scintillation vials and scintillation fluid or filter mats and a microplate scintillation counter
Procedure:
-
Dilute the CXCR3 membrane preparation in Assay Buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of [¹²⁵I]-CXCL10 in Assay Buffer, ranging from approximately 0.01 to 5 times the expected Kd.
-
For the determination of non-specific binding, prepare a parallel set of tubes or wells containing a high concentration of unlabeled CXCL10 (e.g., 1 µM).
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of unlabeled CXCL10 (for non-specific binding).
-
50 µL of the appropriate [¹²⁵I]-CXCL10 dilution.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.[12]
-
Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.
Competition Radioligand Binding Assay
This assay is used to determine the potency of this compound in inhibiting the binding of a radiolabeled ligand to CXCR3, from which the inhibition constant (Ki) can be derived.
Materials:
-
Human CXCR3-expressing cell membranes
-
[¹²⁵I]-CXCL10
-
This compound
-
Assay Buffer
-
96-well microplates
-
Scintillation counter
Procedure:
-
Dilute the CXCR3 membrane preparation in Assay Buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of this compound in Assay Buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a solution of [¹²⁵I]-CXCL10 in Assay Buffer at a concentration equal to its Kd (determined from the saturation binding assay).
-
In a 96-well plate, add in the following order:
-
50 µL of the appropriate this compound dilution or vehicle for total binding.
-
50 µL of the [¹²⁵I]-CXCL10 solution.
-
100 µL of the diluted membrane preparation.
-
-
To determine non-specific binding, use a high concentration of unlabeled CXCL10 (e.g., 1 µM) in place of this compound.
-
Incubate the plate at room temperature for 90-120 minutes with gentle shaking.
-
Terminate the assay and measure radioactivity as described in the saturation binding protocol.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to fit a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling pathway upon activation by its chemokine ligands and inhibition by this compound.
Radioligand Binding Assay Workflow
Caption: General workflow for the radioligand binding assay of this compound with human CXCR3.
References
- 1. CXCR3 - Wikipedia [en.wikipedia.org]
- 2. Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]
- 4. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Expression and agonist responsiveness of CXCR3 variants in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. CXCR3 Requires Tyrosine Sulfation for Ligand Binding and a Second Extracellular Loop Arginine Residue for Ligand-Induced Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-SCH 546738 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-SCH 546738 is a potent and selective non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3). These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring optimal performance and reproducible results.
Chemical and Physical Properties
This compound is the R-isomer of SCH 546738. It is a small molecule inhibitor with high affinity for the human CXCR3 receptor.[1][2]
| Property | Value | Reference |
| CAS Number | 2181148-54-7 | [1] |
| Molecular Formula | C₂₃H₃₁Cl₂N₇O | [3] |
| Molecular Weight | 492.4 g/mol | [3] |
| Purity | ≥95% | [3] |
| Binding Affinity (Ki) | 0.4 nM for human CXCR3 | [1][2] |
| Solubility | Soluble in DMSO (12.5 mg/mL or 25.38 mM) | [1] |
| Formulation | Solid | [3] |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental outcomes. It is highly recommended to use freshly opened, anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can significantly impact solubility.[1]
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Ultrasonic bath
-
Water bath or heat block set to 60°C
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.924 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 4.924 mg, add 1 mL of DMSO.
-
To aid dissolution, sonicate the solution in an ultrasonic bath.[1]
-
If the compound is not fully dissolved, warm the solution by heating to 60°C.[1]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light.[1][2]
Storage and Stability:
Experimental Protocols
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The final concentration and incubation time should be optimized for each cell type and experimental setup.
Workflow for Cell Treatment:
Caption: General workflow for treating cells with this compound.
Protocol:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere (for adherent cells) or stabilize in culture.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the experimentally determined time under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned cellular analysis (e.g., chemotaxis assay, protein extraction, RNA isolation, flow cytometry).
Chemotaxis Assay Protocol
This compound is a potent inhibitor of CXCR3-mediated chemotaxis.[4][5] This protocol describes a typical chemotaxis assay using a Boyden chamber or similar transwell system.
Materials:
-
CXCR3-expressing cells (e.g., activated human T cells)
-
Chemotaxis chamber (e.g., Transwell inserts with appropriate pore size)
-
Chemoattractants (CXCL9, CXCL10, or CXCL11)
-
This compound
-
Cell culture medium with low serum
Protocol:
-
Cell Preparation: Harvest CXCR3-expressing cells and resuspend them in chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.[5]
-
Assay Setup:
-
Add the chemoattractant (e.g., 100 ng/mL CXCL10) to the lower wells of the chemotaxis chamber.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the inserts.
-
Count the number of migrated cells in the lower chamber using a hemocytometer, flow cytometer, or a cell viability assay (e.g., Calcein-AM staining).
-
Alternatively, fix and stain the cells that have migrated to the underside of the insert membrane and count them under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Mechanism of Action: CXCR3 Signaling Pathway
This compound is a non-competitive antagonist of CXCR3, meaning it binds to an allosteric site on the receptor, preventing the conformational change required for activation, even in the presence of its natural ligands (CXCL9, CXCL10, CXCL11).[4][6][7] This blocks downstream G-protein signaling and subsequent cellular responses like chemotaxis.[4][7]
Caption: Inhibition of the CXCR3 signaling pathway by this compound.
By blocking the CXCR3 signaling cascade, this compound effectively inhibits the recruitment of immune cells, such as T helper 1 (Th1) cells, to sites of inflammation.[4] This makes it a valuable tool for studying inflammatory and autoimmune diseases.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-SCH 546738 solubility and formulation for animal studies
Topic: (R)-SCH 546738 Solubility and Formulation for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the R-isomer of SCH 546738, a potent and selective non-competitive antagonist of the CXCR3 receptor.[1] It binds to human CXCR3 with a high affinity (Ki of 0.4 nM) and demonstrates strong cross-species activity.[2][3] This compound effectively inhibits CXCR3-mediated chemotaxis of activated T cells, making it a valuable tool for studying the role of the CXCR3 signaling pathway in various inflammatory and autoimmune disease models.[3][4][5] Proper solubilization and formulation are critical for ensuring bioavailability and achieving reliable results in preclinical animal studies. These application notes provide detailed information on the solubility of this compound and protocols for its formulation for in vivo experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 2.5 mg/mL (5.08 mM) | Requires sonication. Note: Hygroscopic DMSO can impact solubility; use newly opened DMSO. | [2] |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (25.38 mM) | Requires sonication, warming, and heating to 60°C. Note: Hygroscopic DMSO can impact solubility; use newly opened DMSO. | [1] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Final Concentration | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Prepare a clear stock solution in DMSO first, then sequentially add co-solvents. Prepare fresh for daily use. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | Prepare a clear stock solution in DMSO first, then add to the SBE-β-CD solution. Prepare fresh for daily use. | [2] |
| 10% DMSO, 90% Corn oil | ≥ 1.25 mg/mL | Prepare a clear stock solution in DMSO first, then mix with corn oil. Use with caution for dosing periods longer than half a month. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for further dilution into final dosing formulations.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Heating block or water bath (optional, for higher concentrations)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 12.5 mg/mL).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the tube in a sonicator water bath and sonicate until the solution is clear. This step is crucial for complete dissolution.[2]
-
For higher concentrations (e.g., 12.5 mg/mL), gentle warming up to 60°C may be required in addition to sonication to achieve full dissolution.[1]
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Formulation of this compound for Oral Gavage (PEG300/Tween-80 Vehicle)
Objective: To prepare a ready-to-use formulation for oral administration in animal models. This protocol yields a clear solution of at least 1.25 mg/mL.[2]
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (for 1 mL final volume):
-
In a sterile conical tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform.
-
It is highly recommended to prepare this working solution fresh on the day of use.[2]
Mandatory Visualizations
Diagram 1: CXCR3 Signaling Pathway Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-SCH 546738 in a Rat Cardiac Allograft Rejection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SCH 546738 is a potent, orally active, and non-competitive antagonist of the CXCR3 receptor.[1] The CXCR3 receptor and its interferon-inducible ligands—CXCL9, CXCL10, and CXCL11—are central to directing Th1 inflammatory responses.[2][3][4] This signaling axis is implicated in the pathophysiology of autoimmune diseases and transplant rejection, making CXCR3 a compelling therapeutic target.[2][3][4] Preclinical studies have demonstrated that this compound can attenuate autoimmune disease models and significantly delay graft rejection in a rat cardiac allograft model.[2][3][4] Notably, when used in combination with cyclosporine, this compound has been shown to permit permanent engraftment in this model.[2][3][4]
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in a rat cardiac allograft rejection model, based on published preclinical data.
Mechanism of Action: CXCR3 Antagonism
This compound functions by binding to the human CXCR3 receptor with high affinity (Ki = 0.4 nM).[1] It acts as a non-competitive antagonist, meaning it binds to an allosteric site on the receptor, thereby preventing the binding of its natural ligands, CXCL9, CXCL10, and CXCL11.[2] This blockade inhibits the downstream signaling pathways that lead to the chemotaxis of activated T cells, a critical step in the infiltration and rejection of allografts.[2][4]
Caption: Mechanism of this compound as a non-competitive CXCR3 antagonist.
Data Presentation
The efficacy of this compound in prolonging cardiac allograft survival in rats has been quantified. The following tables summarize the key in vivo findings.
Table 1: In Vivo Efficacy of this compound Monotherapy in a Rat Cardiac Allograft Model
| Treatment Group | Dose (mpk) | Administration | Mean Survival Time (MST) in Days | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | Oral, Twice Daily | 6 | - |
| This compound | 1 | Oral, Twice Daily | 11 | < 0.05 |
| This compound | 5 | Oral, Twice Daily | 14 | < 0.05 |
| This compound | 15 | Oral, Twice Daily | 14.9 | < 0.05 |
mpk: mg/kg
Table 2: In Vivo Efficacy of this compound in Combination with Cyclosporine
| Treatment Group | Dose (mpk) | Administration | Outcome |
| This compound + Cyclosporine | 5 (SCH 546738) + 2.5 (Cyclosporine) | Oral, Twice Daily (SCH 546738) + Daily (Cyclosporine) | Permanent Engraftment |
mpk: mg/kg
Experimental Protocols
The following protocols are based on the methodologies described in the evaluation of this compound.
Rat Cardiac Allograft Transplantation Model
This protocol outlines the key steps for evaluating the efficacy of immunosuppressive agents in a rat model of heart transplantation.
Caption: Experimental workflow for the rat cardiac allograft rejection model.
1. Animal Models:
-
A fully MHC-mismatched donor-recipient pair is typically used to induce a robust rejection response. An example combination is Brown Norway (BN) donors to Lewis (LEW) recipients.
2. Surgical Procedure:
-
A heterotopic cardiac transplantation is performed. This involves the transplantation of the donor heart into the recipient's abdomen, with anastomosis of the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
The native heart of the recipient remains in place, and the viability of the transplanted heart is assessed by daily palpation of the abdomen for a heartbeat.
3. Drug Administration:
-
This compound: Administered orally twice daily.[2] Dosing should commence on the day of transplantation.[2]
-
Vehicle Control: The vehicle used for dissolving/suspending the compound should be administered to the control group on the same schedule.
-
Monotherapy Doses: 1, 5, and 15 mg/kg have been shown to be effective.[2]
-
-
Cyclosporine: Administered daily.[2] A dose of 2.5 mg/kg has been used in combination studies.[2]
-
Combination Therapy: this compound is administered orally twice daily at 5 mg/kg, and cyclosporine is administered daily at 2.5 mg/kg.[2]
4. Endpoint and Data Analysis:
-
The primary endpoint is the day of graft rejection, which is defined as the cessation of a palpable heartbeat.
-
Graft survival is analyzed using the log-rank test to compare the survival curves of the different treatment groups.[2] A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This compound has demonstrated significant efficacy in delaying acute cardiac allograft rejection in a rat model, both as a monotherapy and in combination with cyclosporine.[2] The data supports the hypothesis that antagonism of the CXCR3 receptor is a viable strategy for the prevention of transplant rejection. These protocols and data provide a foundation for further investigation into the therapeutic potential of this compound and other CXCR3 antagonists in the field of transplantation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Potential off-target effects of (R)-SCH 546738 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-SCH 546738 in primary cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is the R-isomer of SCH 546738, which acts as a potent and orally active, non-competitive antagonist of the human C-X-C motif chemokine receptor 3 (CXCR3).[1][2] It binds to CXCR3 with a high affinity, exhibiting a Ki of 0.4 nM.[1][2][3][4] Its non-competitive nature means it displaces the binding of radiolabeled chemokines CXCL10 and CXCL11 from the receptor with IC50 values ranging from 0.8 to 2.2 nM.[4][5]
Q2: How selective is this compound for its primary target, CXCR3?
Q3: We are observing a cellular phenotype in our primary cell experiments that is inconsistent with CXCR3 antagonism. What could be the cause?
Several factors could contribute to this observation:
-
Off-Target Effects: Although potent and selective, at higher concentrations (typically >1 µM), this compound may interact with other structurally related or unrelated cellular targets.
-
Cell-Specific Expression of CXCR3 Splice Variants: Primary cells may express different splice variants of CXCR3, which could lead to altered pharmacological responses.
-
Compound Purity and Stability: Ensure the compound's purity and that it has been stored correctly to avoid degradation into active or interfering byproducts. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
-
Experimental Artifacts: The observed phenotype could be an artifact of the experimental conditions (e.g., solvent effects, interaction with media components).
Q4: What are the recommended first steps to investigate potential off-target effects of this compound in our primary cells?
-
Confirm Target Expression: Verify the expression of CXCR3 in your specific primary cell type at the protein level (e.g., via Western blot, flow cytometry, or immunofluorescence) and mRNA level (e.g., via RT-qPCR).
-
Dose-Response Curve: Perform a wide-range dose-response curve for your observed phenotype. Off-target effects often manifest at higher concentrations than those required for on-target activity.
-
Use of a Structurally Unrelated CXCR3 Antagonist: Compare the effects of this compound with a structurally different CXCR3 antagonist. If the phenotype is conserved, it is more likely to be an on-target effect.
-
CXCR3 Knockdown/Knockout Controls: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CXCR3 expression in your primary cells. An on-target effect should be diminished or absent in these cells.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
-
Possible Cause: At high concentrations, small molecule inhibitors can induce off-target cytotoxicity.
-
Troubleshooting Steps:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release) with a broad concentration range of this compound.
-
Determine the concentration at which viability is affected and compare it to the concentration required for CXCR3 antagonism.
-
Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
If cytotoxicity is observed, consider using lower, more specific concentrations of the compound.
-
Issue 2: Inconsistent Results Between Different Batches of Primary Cells
-
Possible Cause: Primary cells from different donors or passages can exhibit significant biological variability, including the expression levels of the primary target and potential off-targets.
-
Troubleshooting Steps:
-
Characterize each batch of primary cells for CXCR3 expression.
-
Whenever possible, use cells from the same donor or pooled donors for a set of experiments.
-
Establish a baseline response for each new batch of cells with a known CXCR3 agonist/antagonist.
-
Quantitative Data
Table 1: Binding Affinity and Potency of SCH 546738
| Parameter | Species | Value | Notes |
| Ki | Human | 0.4 nM | Affinity constant for CXCR3 receptor.[1][2][3] |
| IC50 | Human | 0.8 - 2.2 nM | Displacement of radiolabeled CXCL10 and CXCL11.[2][3] |
| IC90 | Human | ~10 nM | Inhibition of CXCR3-mediated chemotaxis in activated T cells.[4][5] |
Table 2: Cross-Species Activity of SCH 546738
| Species | IC50 (nM) | Ligand |
| Monkey | 1.3 | [125I]hCXCL10 |
| Dog | 6.4 | [125I]hCXCL10 |
| Mouse | 5.9 | [125I]hCXCL10 |
| Rat | 4.2 | [125I]hCXCL10 |
Experimental Protocols
Protocol 1: Profiling Off-Target Kinase Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases using a radiometric assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare kinase reaction buffer, substrate solution, and [γ-33P]ATP.
-
-
Assay Procedure:
-
Add kinase, substrate, and this compound (at various concentrations) to a 96-well plate.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate at 30°C for a predetermined time.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Primary Cells
CETSA is used to verify that this compound binds to CXCR3 in a cellular context.
-
Cell Treatment:
-
Treat intact primary cells with either vehicle (DMSO) or this compound at a desired concentration.
-
Incubate to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer with protease inhibitors.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble CXCR3 in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CXCR3 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
Visualizations
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A general experimental workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of (R)--SCH 546738 for High Concentration Stocks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-SCH 546738. The following information is designed to help you overcome solubility challenges and prepare high-concentration stock solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are its known solubility properties?
A1: this compound is a poorly water-soluble compound. Preclinical data indicates that it is sparingly soluble in dimethyl sulfoxide (DMSO).[1][2] Achieving high-concentration stocks in purely aqueous solutions is not feasible. Initial attempts should focus on organic solvents or specialized formulation approaches.
Q2: What is the recommended starting solvent for this compound?
A2: The recommended starting solvent is high-purity, anhydrous DMSO.[2] To facilitate dissolution, gentle warming (up to 60°C) and sonication can be employed.[2] However, for many applications, a pure DMSO stock may not be suitable for direct use in aqueous experimental systems due to the risk of precipitation upon dilution.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture media. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs because the high concentration of the compound in DMSO is no longer soluble when the solution becomes predominantly aqueous. To prevent this, several strategies can be employed:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as most cell lines can tolerate this level.
-
Use a stepwise dilution: Instead of diluting directly into your final aqueous solution, perform one or more intermediate dilutions in a mixture of DMSO and your aqueous buffer.
-
Employ co-solvents: A mixture of solvents can provide better solubility than a single solvent.
-
Utilize formulation excipients: Surfactants and cyclodextrins can help to keep the compound in solution.
Q4: What are co-solvents, and which ones are recommended for this compound?
A4: Co-solvents are organic solvents used in combination to increase the solubility of a solute. For preclinical formulations, the choice of co-solvent should consider both solubilizing power and potential toxicity.[3] Based on the structure of this compound, which contains both hydrophobic regions and polar functional groups, a combination of a strong organic solvent with a more polar, water-miscible solvent is a good starting point.
Here is a summary of potential co-solvent systems to explore:
| Co-Solvent System | Composition (v/v) | Notes |
| DMSO / PEG400 | 1:1 to 1:4 | Polyethylene glycol 400 (PEG400) is a commonly used, low-toxicity co-solvent in preclinical studies.[3] |
| DMSO / Ethanol | 1:1 to 1:3 | Ethanol can improve the miscibility of the DMSO stock with aqueous solutions. Use with caution in cell-based assays due to potential cellular stress. |
| DMSO / Propylene Glycol | 1:1 to 1:5 | Propylene glycol is another low-toxicity co-solvent suitable for in vivo studies.[3] |
Q5: How can surfactants help improve the solubility of this compound?
A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[4][5] For this compound, non-ionic surfactants are generally recommended for in vitro and in vivo studies due to their lower toxicity compared to ionic surfactants.[4]
| Surfactant | Recommended Starting Concentration | Notes |
| Tween® 80 (Polysorbate 80) | 0.1% - 1% (w/v) in final solution | A widely used non-ionic surfactant for preclinical formulations.[4] |
| Cremophor® EL | 0.1% - 0.5% (w/v) in final solution | A polyethoxylated castor oil with strong solubilizing properties. Use with caution as it can have biological effects.[4] |
| Solutol® HS 15 | 0.5% - 2% (w/v) in final solution | A non-ionic solubilizer and emulsifier with good biocompatibility. |
Q6: What are cyclodextrins and can they be used for this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7][8] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[6][7][8] Given the molecular size and lipophilic nature of this compound, beta-cyclodextrins and their derivatives are promising candidates.
| Cyclodextrin | Recommended Starting Concentration | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% - 20% (w/v) in aqueous solution | A commonly used cyclodextrin derivative with good solubility and low toxicity.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5% - 20% (w/v) in aqueous solution | Has a higher solubilizing capacity for many compounds compared to HP-β-CD and is well-tolerated. |
Q7: How do I determine the best formulation for my needs?
A7: The optimal formulation will depend on your specific experimental requirements (e.g., desired concentration, route of administration, cell type). A systematic approach is recommended, starting with simple solvent systems and progressing to more complex formulations if needed. The following workflow can guide your efforts.
Troubleshooting Guide
Issue 1: The compound will not dissolve even in 100% DMSO at the desired concentration.
-
Possible Cause: The desired concentration may exceed the solubility limit of this compound in DMSO.
-
Troubleshooting Steps:
-
Increase Temperature and Sonication: Gently warm the solution up to 60°C while sonicating. Be mindful of the compound's stability at elevated temperatures.
-
Reduce the Target Concentration: If possible, lower the target concentration of your stock solution.
-
Use a Different Primary Solvent: While less common for initial stock preparation, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) have higher solubilizing capacities for some compounds. However, their toxicity is a significant consideration for biological experiments.
-
Issue 2: The compound dissolves in a co-solvent system but precipitates upon storage, even at -20°C or -80°C.
-
Possible Cause: The co-solvent system may not be thermodynamically stable at low temperatures, leading to phase separation and precipitation of the compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For unstable formulations, prepare the stock solution fresh before each experiment.
-
Optimize the Co-solvent Ratio: Systematically vary the ratio of the co-solvents to find a more stable mixture.
-
Store at Room Temperature (if stable): If the compound is chemically stable at room temperature, storing the solution at ambient temperature may prevent precipitation caused by cold storage. Conduct a stability study to confirm this.
-
Issue 3: The use of surfactants or cyclodextrins interferes with my experimental assay.
-
Possible Cause: Excipients can have their own biological activities or interfere with assay components (e.g., protein binding, cell membrane integrity).
-
Troubleshooting Steps:
-
Run Excipient Controls: Always include a vehicle control in your experiments that contains the same concentration of the excipient as your test samples.
-
Reduce Excipient Concentration: Determine the minimum concentration of the excipient needed to maintain solubility and use that concentration in your experiments.
-
Screen Different Excipients: Test a panel of different surfactants or cyclodextrins to find one that is inert in your specific assay.
-
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Stock Solution (Example: 10 mg/mL in 1:4 DMSO:PEG400)
-
Weigh 10 mg of this compound into a sterile glass vial.
-
Add 200 µL of anhydrous DMSO.
-
Vortex and gently warm (if necessary) until the compound is fully dissolved.
-
Add 800 µL of PEG400 to the vial.
-
Vortex thoroughly until a clear, homogeneous solution is obtained.
-
Store in small aliquots at -20°C or -80°C. Before use, thaw and visually inspect for any precipitation.
Protocol 2: Preparation of a Cyclodextrin Formulation (Example: 5 mg/mL in 20% HP-β-CD)
-
Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add an excess amount of this compound to the HP-β-CD solution (e.g., 6-7 mg/mL).
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Store the final stock solution at the recommended temperature.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is the responsibility of the end-user to determine the suitability of any formulation for their specific application and to conduct appropriate stability and compatibility testing.
References
- 1. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
How to address variability in (R)-SCH 546738 in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in the in vivo efficacy of (R)-SCH 546738, a potent and non-competitive CXCR3 antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent efficacy of this compound in our animal model. What are the potential causes for this variability?
A1: Variability in in vivo efficacy can stem from several factors. Key areas to investigate include:
-
Animal Model-Specific Factors: Differences in species, strain, age, sex, and the specific disease induction protocol can all influence outcomes.
-
Drug Formulation and Administration: The vehicle, dosage, route, and frequency of administration are critical for consistent drug exposure.
-
Pharmacokinetics and Metabolism: Species-specific differences in how the compound is absorbed, distributed, metabolized, and excreted can significantly impact efficacy.
-
Experimental Conditions: Variations in housing, diet, and other environmental factors can affect the biological response.
-
CXCR3 Biology: Differences in CXCR3 receptor expression levels, ligand affinity, and signaling pathways across different animal models and disease states can lead to varied responses.
Q2: What is the recommended formulation and route of administration for this compound in preclinical studies?
A2: this compound is an orally active compound.[1][2] In several successful preclinical studies, SCH 546738 was administered orally via gavage. A common vehicle used is 0.4% or 0.5% (w/v) methylcellulose in water.[3][4] It is crucial to ensure the compound is properly suspended to guarantee consistent dosing. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[5]
Q3: Are there known differences in the activity of this compound across different animal species?
A3: Yes, while SCH 546738 shows strong cross-species activity, there are differences in its potency for the CXCR3 receptor from various species.[5][6] This can contribute to variability in efficacy when using different animal models.
Troubleshooting Guides
Issue 1: Suboptimal or inconsistent efficacy in a mouse model of autoimmune disease.
Potential Causes and Troubleshooting Steps:
-
Incorrect Dosing:
-
Verification: Double-check the calculated dose. In a mouse model of collagen-induced arthritis, significant efficacy was observed with oral administration of 10 and 40 mg/kg of SCH 546738 twice daily.[3]
-
Dose-Response Study: If efficacy is low, consider performing a dose-response study to determine the optimal dose for your specific model and experimental conditions.
-
-
Improper Formulation:
-
Homogeneity: Ensure the methylcellulose suspension is homogenous. Inadequate suspension can lead to inconsistent dosing.
-
Fresh Preparation: Prepare the formulation fresh before each administration to avoid degradation. Stock solutions should be stored appropriately (-80°C for up to 6 months, -20°C for up to 1 month) and aliquoted to prevent repeated freeze-thaw cycles.[1][2]
-
-
Animal Strain Differences:
-
Genetic Background: The genetic background of the mouse strain can influence immune responses and drug metabolism. Be consistent with the strain used across experiments.
-
Issue 2: High variability in plasma concentrations of this compound.
Potential Causes and Troubleshooting Steps:
-
Administration Technique:
-
Gavage Accuracy: Ensure consistent and accurate oral gavage technique to minimize variability in the administered volume.
-
Fasting State: Consider the fasting state of the animals, as food in the stomach can affect drug absorption.
-
-
Metabolism Differences:
Quantitative Data Summary
Table 1: In Vitro Potency of SCH 546738
| Parameter | Species | Value | Reference |
| Ki | Human | 0.4 nM | [5][11] |
| IC50 (CXCL10 displacement) | Human | 0.8 - 2.2 nM | [5][12][13] |
| IC50 (CXCL11 displacement) | Human | 0.8 - 2.2 nM | [5][12][13] |
| IC90 (Chemotaxis inhibition) | Human | ~10 nM | [3][5][12][13] |
Table 2: Cross-Species CXCR3 Binding Affinity of SCH 546738
| Species | IC50 (inhibiting [125I]hCXCL10 binding) | Reference |
| Monkey | 1.3 nM | [5][6] |
| Dog | 6.4 nM | [5][6] |
| Mouse | 5.9 nM | [5][6] |
| Rat | 4.2 nM | [5][6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model
This protocol is a general guideline based on published studies.[3][4]
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 1 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring immediately before each use.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using a suitable gavage needle.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
For studies requiring multiple doses, administer at consistent time intervals (e.g., twice daily).
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the CXCL9-CXCR3 axis suppresses the progression of experimental apical periodontitis by blocking macrophage migration and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Outcomes in CXCR3 Inhibition Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the complexities of CXCR3 inhibition studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes encountered during CXCR3 inhibition experiments.
Q1: Why is my CXCR3 inhibitor showing no effect or significantly weaker potency than expected?
A1: Several factors can contribute to a lack of inhibitor efficacy. Consider the following troubleshooting steps:
-
Cellular Context:
-
CXCR3 Expression Levels: Confirm CXCR3 expression on your target cells using a validated method like flow cytometry or qPCR. Surface expression of CXCR3 does not always predict functional responsiveness.[1]
-
CXCR3 Splice Variants: Cells may express different ratios of CXCR3-A and CXCR3-B. These isoforms have distinct N-terminal regions and can exhibit opposing biological effects—CXCR3-A is often linked to proliferation, while CXCR3-B can be pro-apoptotic or anti-proliferative.[2][3] Your inhibitor may have differential affinity for these variants.
-
-
Assay Conditions:
-
Ligand Choice and Concentration: The three primary CXCR3 ligands (CXCL9, CXCL10, CXCL11) have different binding affinities and potencies.[4][5] CXCL11 is generally the most potent ligand for inducing responses like receptor internalization.[4][6] Ensure you are using the appropriate ligand and a concentration that falls within the dynamic range of the dose-response curve for your specific assay.
-
Inhibitor Stability and Solubility: Verify the stability and solubility of your inhibitor in the assay medium. Precipitated compounds will not be effective.
-
-
Target Engagement: Confirm that the inhibitor is binding to CXCR3 in your system. A competitive binding assay using a radiolabeled ligand can validate target engagement.
Q2: My CXCR3 inhibitor appears to have an agonistic effect in some assays. Why is this happening?
A2: This paradoxical effect can be perplexing and may be explained by the phenomenon of biased agonism or off-target effects.
-
Biased Agonism: CXCR3 signaling is not a simple "on/off" switch. The receptor can signal through G-protein-dependent pathways or β-arrestin-dependent pathways. A compound may antagonize one pathway (e.g., G-protein-mediated calcium flux) while simultaneously acting as an agonist for another (e.g., β-arrestin recruitment).[7][8][9] This can lead to unexpected functional outcomes. For example, some small-molecule agonists have been developed that selectively induce β-arrestin recruitment and receptor internalization without activating G-proteins.[8]
-
Off-Target Effects: The inhibitor may be interacting with other receptors or signaling molecules in the cell, leading to an apparent agonistic effect that is independent of CXCR3.[2] It is crucial to develop highly selective CXCR3 antagonists to minimize such effects.[2]
-
Allosteric Modulation: The compound might be an allosteric modulator that binds to a site on the receptor distinct from the ligand-binding site. This can sometimes stabilize an active conformation of the receptor, leading to low-level agonism.
Q3: I'm seeing conflicting results between different functional assays (e.g., inhibition of calcium flux but not chemotaxis). What does this mean?
A3: This is a classic indicator of biased signaling. Different cellular functions are mediated by distinct downstream pathways.
-
G-Protein vs. β-Arrestin Pathways: Calcium mobilization is typically a G-protein-mediated event, whereas cell migration (chemotaxis) can be more complex, involving both G-protein and β-arrestin pathways.[10][9] An inhibitor that selectively blocks Gαi coupling would inhibit calcium flux but may have a lesser effect on migration if the β-arrestin pathway is still active.
-
Ligand-Specific Signaling: The endogenous ligands themselves are biased agonists. CXCL11, for instance, is considered β-arrestin-biased compared to CXCL9 and CXCL10.[11] The choice of ligand used to stimulate the cells can therefore influence the inhibitor's apparent efficacy in different assays. Studies have shown that CXCL11 can mediate migration independent of Gαi.[10]
Q4: The inhibitor's efficacy varies significantly across different cell types. What could be the reason?
A4: Cell-type specificity is a common challenge and often points to differences in receptor isoforms, expression levels, and the cellular signaling machinery.
-
Differential Expression of CXCR3-A and CXCR3-B: The ratio of CXCR3-A to CXCR3-B can vary dramatically between cell types (e.g., immune cells vs. cancer cells vs. endothelial cells).[2][3] Since these isoforms can trigger opposing signals (e.g., proliferation vs. apoptosis), an inhibitor's effect can be context-dependent.[2] For example, CXCR3-A activation promotes proliferation, while CXCR3-B activation can inhibit it.[2]
-
Signaling Component Expression: The abundance and activity of downstream signaling molecules (G-proteins, β-arrestins, kinases) can differ between cell types, altering the cellular response to both agonists and antagonists.
-
Receptor Cross-Talk: CXCR3 can form heterodimers with other chemokine receptors like CXCR4, or its ligands can interact with other receptors (e.g., CXCL11 also binds to ACKR3/CXCR7).[5][10] The expression of these other receptors on a given cell type can influence the overall biological outcome.
Q5: My in vitro results are promising, but the inhibitor is not working in vivo. What should I consider?
A5: The transition from in vitro to in vivo introduces significant complexity.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Poor bioavailability, rapid metabolism, or inability to reach therapeutic concentrations at the target tissue can lead to a lack of efficacy in vivo.[2] A robust PK/PD relationship must be established.
-
Redundancy in the Chemokine System: The chemokine system has high redundancy.[2] In an in vivo inflammatory setting, other chemokines and receptors may compensate for the blockade of CXCR3, allowing immune cells to traffic to the target site via alternative pathways.
-
Role of Host CXCR3: The inhibitor will affect CXCR3 on both the target cells (e.g., tumor cells) and the host's immune cells.[12] Blocking CXCR3 on T-cells and NK cells could impair the host's anti-tumor immune response, potentially counteracting the direct anti-metastatic effect on tumor cells.[3][12] For example, some studies show that while CXCR3 antagonism modestly prolongs allograft survival, it does not completely inhibit leukocyte infiltration into the graft.[13]
Quantitative Data Summary
Table 1: Potency of Select CXCR3 Antagonists in Functional Assays
| Compound | Assay Type | Ligand Stimulant | Cell Type | IC50 | Reference |
| AMG1237845 | 125I-Ligand Binding | CXCL10 | Human PBMCs | 6.2 ± 3.6 nM | [13] |
| 125I-Ligand Binding | CXCL11 | Human PBMCs | 6.8 ± 5.3 nM | [13] | |
| Cell Migration | CXCL9 | Human PBMCs | 25 nM | [13] | |
| Cell Migration | CXCL10 | Human PBMCs | 13 nM | [13] | |
| Cell Migration | CXCL11 | Human PBMCs | 12 ± 15 nM | [13] | |
| NBI-74330 | GTPγS Binding | - | Human CXCR3 | 7-18 nM | [1] |
| Calcium Flux | - | Human CXCR3 | 7-18 nM | [1] | |
| Cell Migration | - | Human CXCR3 | 7-18 nM | [1] |
Table 2: Characteristics of Endogenous CXCR3 Ligands
| Ligand | Alternative Name | Affinity for CXCR3 | Key Signaling Characteristics | Reference |
| CXCL9 | Mig | Lower | G-protein biased, partial agonist for internalization. | [1][4][11] |
| CXCL10 | IP-10 | Intermediate | Balanced G-protein and β-arrestin signaling. | [4][11] |
| CXCL11 | I-TAC | Highest | β-arrestin biased, most potent for internalization. Also binds ACKR3/CXCR7. | [4][5][6][11] |
Experimental Protocols
Protocol 1: CXCR3-Mediated Chemotaxis Assay (Transwell Assay)
This protocol outlines a standard method for measuring cell migration in response to a CXCR3 ligand.
-
Cell Preparation:
-
Culture CXCR3-expressing cells (e.g., activated T-cells, specific cancer cell lines) to optimal density.
-
On the day of the assay, harvest cells and wash with serum-free medium.
-
Resuspend cells in serum-free medium containing 0.1% BSA at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Inhibitor Pre-incubation:
-
Aliquot cell suspension and add the CXCR3 inhibitor at various concentrations (and a vehicle control).
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Use a chemotaxis chamber plate (e.g., 96-well) with a 5 µm pore size polycarbonate membrane.
-
Add serum-free medium containing the desired CXCR3 ligand (e.g., 1-100 nM CXCL10 or CXCL11) to the lower wells. Include a negative control well with medium only.
-
Add 50-100 µL of the pre-incubated cell suspension to the upper chamber (the transwell insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal time should be determined empirically for each cell type.
-
-
Quantification:
-
Carefully remove the upper chamber. Scrape off non-migrated cells from the top side of the membrane.
-
Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or crystal violet).
-
Alternatively, quantify migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo) or by flow cytometry with counting beads.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control (ligand only, no inhibitor).
-
Plot the results and determine the IC50 value for the inhibitor.
-
Protocol 2: CXCR3 Internalization Assay (Flow Cytometry)
This protocol measures the ligand-induced disappearance of CXCR3 from the cell surface.[4]
-
Cell Preparation:
-
Harvest CXCR3-expressing cells (5 x 10⁶ cells/mL) and serum-starve for 1 hour at 37°C in serum-free medium.[4]
-
-
Stimulation:
-
Add the CXCR3 ligand (e.g., 50 nM CXCL11) to the cell suspension.[4] For inhibitor studies, pre-incubate cells with the inhibitor for 30 minutes before adding the ligand. Include an unstimulated control.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to assess kinetics.[4]
-
-
Staining:
-
Stop the internalization process by placing samples on ice and washing with ice-cold FACS buffer (PBS + 1% FCS + 1% NaN₃).[4]
-
Add a primary antibody targeting an extracellular epitope of CXCR3 (e.g., anti-CXCR3-A).
-
Incubate on ice for 30-60 minutes.
-
Wash cells twice with cold FACS buffer.
-
If the primary antibody is not conjugated, add a fluorescently-labeled secondary antibody (e.g., FITC anti-mouse IgG). Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Calculate the Mean Fluorescence Intensity (MFI) for each sample.
-
Normalize the MFI of stimulated/inhibited samples to the MFI of the unstimulated control (time 0) to determine the percentage of remaining surface CXCR3.
-
Visualizations
Diagrams of Key Concepts
Caption: Canonical G-protein and β-arrestin pathways downstream of CXCR3 activation.
References
- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE CHEMOKINE RECEPTOR CXCR3 IS DEGRADED FOLLOWING INTERNALIZATION AND IS REPLENISHED AT THE CELL SURFACE BY DE NOVO SYNTHESIS OF RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR3 ligands: redundant, collaborative and antagonistic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Drugging Chemokine Receptors: Biased CXCR3 Agonists Differentially Reg" by Jeffrey Smith, Dylan Eiger et al. [digitalcommons.providence.org]
- 10. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. CXCR3 as a molecular target in breast cancer metastasis: inhibition of tumor cell migration and promotion of host anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR3 Antagonism Impairs the Development of Donor-reactive, IFN-γ-producing Effectors and Prolongs Allograft Survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of (R)-SCH 546738
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the CXCR3 antagonist, (R)-SCH 546738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the R-isomer of SCH 546738. SCH 546738 is a potent, orally active, and non-competitive antagonist of the human C-X-C chemokine receptor 3 (CXCR3).[1][2] It binds to human CXCR3 with a high affinity, exhibiting a Ki of 0.4 nM.[1][2] CXCR3 is a G protein-coupled receptor (GPCR) involved in directing the migration of activated T cells.[3]
Q2: How can I be sure that the effects I observe in my experiment are due to CXCR3 inhibition by this compound?
To ensure the observed effects are specifically due to CXCR3 inhibition, a series of control experiments are essential. These include both in vitro biochemical assays to confirm direct interaction with the target and cell-based assays to verify the functional consequences of this interaction in a biological context. Comparing the activity of this compound with an inactive control compound and rescuing the phenotype by overexpressing the target are also key validation steps.
Q3: What are the known off-target activities of SCH 546738?
The racemic mixture, SCH 546738, has been tested for selectivity against a panel of 49 G protein-coupled receptors (GPCRs).[1] The results indicate that SCH 546738 is a highly selective antagonist for CXCR3, with most other GPCRs tested not being significantly affected at concentrations of 1-10 µM.[1] For a detailed summary of the selectivity data, please refer to the data table below.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of T-cell migration in a chemotaxis assay.
Possible Cause 1: Suboptimal Assay Conditions
-
Troubleshooting Step: Verify the concentration of the chemoattractant (e.g., CXCL10, CXCL11) used. The concentration should be at or near the EC50 for inducing chemotaxis in your specific cell type to ensure a sensitive window for detecting inhibition.
-
Troubleshooting Step: Ensure the incubation time is appropriate. A standard incubation time is 4 hours, but this may need optimization for different cell types.
-
Troubleshooting Step: Check the viability of the T-cells. Use a viability stain (e.g., Trypan Blue) to confirm that the cells are healthy before starting the assay.
Possible Cause 2: Issues with this compound Compound
-
Troubleshooting Step: Confirm the final concentration of this compound in your assay. Perform serial dilutions carefully from a freshly prepared stock solution.
-
Troubleshooting Step: Ensure proper storage of the compound. This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[4]
Possible Cause 3: Low CXCR3 expression on T-cells
-
Troubleshooting Step: Verify CXCR3 expression on your T-cell population using flow cytometry with a validated anti-CXCR3 antibody. CXCR3 expression can vary depending on the T-cell subset and activation state.
Issue 2: High background signal in a radioligand binding assay.
Possible Cause 1: Inadequate washing
-
Troubleshooting Step: Ensure sufficient and rapid washing of the filters to remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the bound ligand.
Possible Cause 2: Non-specific binding of the radioligand
-
Troubleshooting Step: Include a control with a high concentration of a known, unlabeled CXCR3 ligand to determine the level of non-specific binding. This value should be subtracted from the total binding to calculate specific binding.
-
Troubleshooting Step: Optimize the concentration of radioligand used. A concentration at or near the Kd for the receptor is generally recommended.
Data Presentation
Table 1: Selectivity Profile of SCH 546738 against a Panel of GPCRs
| Receptor Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| CXCR3 | Potent Inhibition (IC50 = 0.8 - 2.2 nM) | Potent Inhibition (IC50 = 0.8 - 2.2 nM) |
| Adenosine A1 | < 25% | < 25% |
| Adrenergic α1A | < 25% | < 25% |
| Adrenergic α2A | < 25% | < 25% |
| Adrenergic β1 | < 25% | < 25% |
| Angiotensin AT1 | < 25% | < 25% |
| ... (and other 43 GPCRs) | < 25% | < 25% |
| Data adapted from Jenh et al., 2012. The original study states that most of the 49 GPCRs tested were not affected. This table provides a representative illustration.[1] |
Table 2: Potency of SCH 546738 in Functional Assays
| Assay | Cell Line/System | Ligand | IC50 / IC90 |
| Radioligand Displacement | Human CXCR3 expressing mouse BA/F3 cells | [125I]CXCL10 | 0.8 - 2.2 nM (IC50) |
| Chemotaxis | Human Activated T-cells | CXCL10, CXCL11 | ~10 nM (IC90) |
| Data compiled from Jenh et al., 2012.[1][5] |
Experimental Protocols
Protocol 1: T-Cell Chemotaxis Assay
This protocol describes how to assess the ability of this compound to inhibit the migration of activated T-cells towards a CXCR3 ligand.
Materials:
-
Activated human T-cells
-
This compound
-
CXCL10 or CXCL11 (chemoattractant)
-
RPMI-1640 medium with no FBS
-
96-well transwell plate (e.g., Millicell® inserts)
-
Cell viability assay reagent (e.g., EZ-MTT™)
Procedure:
-
Cell Preparation:
-
Culture and activate human T-cells.
-
Harvest and wash the cells twice with RPMI-1640 medium without FBS to remove any residual serum.
-
Resuspend the cells in RPMI-1640 without FBS at the desired concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
In the bottom wells of the 96-well plate, add the chemoattractant (CXCL10 or CXCL11) at a predetermined optimal concentration (e.g., EC50). Include a negative control with no chemoattractant.
-
In the top chamber (transwell insert), add the T-cell suspension.
-
Add the different concentrations of this compound or vehicle control to the top chamber with the cells.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a cell culture incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of migrated cells in the bottom chamber using a cell viability reagent according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the IC50 of this compound.
-
Protocol 2: Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the CXCR3 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human CXCR3
-
Radiolabeled CXCR3 ligand (e.g., [125I]CXCL10)
-
This compound
-
Binding buffer
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the CXCR3-expressing cell membranes.
-
Add serial dilutions of unlabeled this compound.
-
Add the radiolabeled ligand at a concentration near its Kd.
-
For determining non-specific binding, add a high concentration of an unlabeled CXCR3 ligand to a set of control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and subsequently calculate the Ki.
-
Mandatory Visualizations
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling (R)-SCH 546738
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the potent, orally active, and non-competitive CXCR3 antagonist, (R)-SCH 546738.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the R-isomer of SCH 546738, a small molecule that acts as a non-competitive antagonist for the human CXCR3 receptor with a high affinity (Ki of 0.4 nM).[1][2][3] It effectively blocks the binding of the chemokines CXCL10 and CXCL11 to the CXCR3 receptor.[4]
2. What is the primary mechanism of action?
This compound is a non-competitive antagonist, meaning it binds to an allosteric site on the CXCR3 receptor, inducing a conformational change that prevents the binding of its natural ligands (CXCL9, CXCL10, and CXCL11). This blockade inhibits the downstream signaling pathways that lead to chemotaxis, the directed migration of immune cells.
3. What are the common research applications for this compound?
This compound is primarily used in immunology and cancer research to study the role of the CXCR3 signaling pathway in various physiological and pathological processes. Common applications include in vitro chemotaxis assays with activated T cells and in vivo studies in models of autoimmune diseases and cancer.[4][5][6]
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For short-term storage. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility and Reconstitution
This compound is a hydrophobic compound with limited solubility in aqueous solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 12.5 mg/mL (~25.38 mM) | Heating to 60°C and sonication may be required to achieve this concentration. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3] |
| 1-10 mg/mL | Described as "sparingly soluble".[5] | |
| Ethanol | Information not available | It is recommended to test solubility in a small amount first. |
| PBS | Information not available | Expected to have very low solubility. Direct dissolution in aqueous buffers is not recommended. |
Reconstitution Protocol for Stock Solutions:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, gently warm the vial to 60°C and sonicate until the solid is completely dissolved.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Problem 1: The compound precipitated out of solution when I diluted my DMSO stock in aqueous media for my in vitro assay.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer like PBS or cell culture medium, the compound can crash out of solution.
-
Solution:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your assay.
-
Increase the percentage of DMSO: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control with the same DMSO concentration in your experiment.
-
Use a surfactant or solubilizing agent: For some applications, a small amount of a biocompatible surfactant like Tween-80 or a cyclodextrin derivative can help maintain solubility. However, the compatibility of these agents with your specific assay must be validated.
-
Problem 2: I am observing inconsistent or no inhibition in my chemotaxis assay.
-
Cause: There are several potential reasons for inconsistent results in a chemotaxis assay.
-
Solutions:
-
Confirm cell responsiveness: Ensure that the cells you are using (e.g., activated T cells) are responsive to the chemoattractant (e.g., CXCL10) in the absence of the inhibitor.
-
Check compound integrity: Verify that the this compound has been stored correctly and that the stock solution is within its stability period. If in doubt, use a fresh vial of the compound.
-
Optimize inhibitor concentration and pre-incubation time: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. Also, optimize the pre-incubation time of the cells with the inhibitor before adding them to the chemotaxis chamber.
-
Vehicle control: Always include a vehicle control (the same concentration of DMSO used to dissolve the compound) to account for any effects of the solvent on cell migration.
-
Assay setup: Ensure that the chemotactic gradient is properly established and maintained throughout the assay.
-
Problem 3: My in vivo formulation is cloudy or has precipitated.
-
Cause: The formulation for in vivo administration may not be optimal for maintaining the solubility of this compound.
-
Solution:
-
Follow a validated formulation protocol: Use a formulation that has been previously reported for this or similar hydrophobic compounds. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Prepare fresh: In vivo formulations should be prepared fresh on the day of use.
-
Sonication and warming: Gentle warming and sonication can help to dissolve the compound and create a homogenous suspension or solution.
-
Consider a suspension: For oral administration, a uniform suspension in a vehicle like 0.5% methylcellulose may be appropriate if a clear solution cannot be achieved.[2]
-
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol provides a general guideline for assessing the inhibitory effect of this compound on the chemotaxis of activated T cells.
-
Cell Preparation: Culture and activate primary human T cells as required for your experimental system.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in your assay medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Pre-incubation: Incubate the activated T cells with the different concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes at 37°C).
-
Chemotaxis Setup:
-
Add the chemoattractant (e.g., CXCL10) to the lower wells of a chemotaxis chamber (e.g., a Boyden chamber).
-
Add the pre-incubated T cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescence measurement (if cells are pre-labeled), or other suitable methods.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
In Vivo Formulation for Oral Administration
This protocol is adapted from published studies for the oral administration of SCH 546738 in rodent models.[2]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile saline.
-
Compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the 0.5% methylcellulose solution to the powder and triturating.
-
Gradually add the remaining volume of the methylcellulose solution while continuously mixing to ensure a uniform suspension.
-
Sonication may be used to aid in the dispersion of the compound.
-
-
Administration: Administer the suspension orally to the animals at the desired dosage. Ensure the suspension is well-mixed immediately before each administration.
Visualizations
CXCR3 Signaling Pathway and Inhibition by this compound
Caption: CXCR3 signaling and its inhibition by this compound.
Experimental Workflow for a Chemotaxis Assay
Caption: Workflow for an in vitro chemotaxis inhibition assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of CXCR3 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of CXCR3 antagonists in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of our CXCR3 antagonist?
A1: Poor oral bioavailability of small molecule drugs like CXCR3 antagonists is often multifactorial. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: Many CXCR3 antagonists are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a critical prerequisite for absorption.[1][2][3][4][5]
-
Low Intestinal Permeability: The drug may have difficulty passing through the intestinal epithelial cell layer to reach the systemic circulation.[3][4][6] This can be due to molecular size, charge, or being a substrate for efflux transporters like P-glycoprotein.[3][7]
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the gut wall or liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.[3][4][8]
-
Gastrointestinal Instability: The drug may be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the intestines.[4][7]
Q2: Which animal model is most appropriate for oral bioavailability studies of CXCR3 antagonists?
A2: The selection of an appropriate animal model is crucial for obtaining data that can be extrapolated to humans.[9][10][11][12] Commonly used models include rodents (mice, rats), canines (beagle dogs), and pigs (minipigs).[10][12]
-
Rodents (Rats, Mice): Often used for initial screening due to their small size, lower cost, and availability.[10][11] However, differences in gastrointestinal physiology (e.g., pH, transit time, metabolic enzymes) compared to humans can be a limitation.[11]
-
Canine (Beagle Dogs): Share many similarities with humans in terms of GI anatomy and physiology, making them a good alternative for oral bioavailability studies.[10][12]
-
Pigs (Minipigs): The pig gastrointestinal tract is anatomically and physiologically very similar to that of humans, making it a highly predictive model for oral drug absorption.[9]
The choice of model depends on the specific characteristics of the CXCR3 antagonist and the stage of preclinical development.
Q3: What are the key parameters to assess in a preclinical oral bioavailability study?
A3: A standard pharmacokinetic study involves administering the CXCR3 antagonist via both intravenous (IV) and oral (PO) routes to different groups of animals (or in a crossover design).[13] Key parameters to determine include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Absolute Oral Bioavailability (%F): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose. The formula is: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[13]
Troubleshooting Guides
Problem 1: Low and variable oral exposure observed in our initial rodent studies.
-
Possible Cause: Poor aqueous solubility of the CXCR3 antagonist.
-
Troubleshooting & Optimization:
-
Physicochemical Characterization: Confirm the solubility of your compound at different pH values relevant to the GI tract.
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[1][14][15][16][17][18]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[1][6][14][15][17]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[1][14][16]
-
Complexation: Using cyclodextrins can form inclusion complexes that improve aqueous solubility.[1][7][18][19]
-
-
Problem 2: Good in vitro permeability (e.g., in Caco-2 assays) but still poor in vivo oral bioavailability.
-
Possible Cause: High first-pass metabolism in the liver or gut wall.
-
Troubleshooting & Optimization:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the preclinical species and humans to assess the metabolic stability of the compound.
-
Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways.
-
Prodrug Approach: Design a prodrug that masks the metabolically labile site. The prodrug is then converted to the active parent drug in vivo.[2][14]
-
Co-administration with Inhibitors: In preclinical studies, co-administering a known inhibitor of the metabolizing enzyme (e.g., a CYP3A4 inhibitor if relevant) can help confirm the role of first-pass metabolism.[20][21]
-
Problem 3: Significant food effect observed, with bioavailability being much higher in the fed state.
-
Possible Cause: The presence of food, particularly fats, can enhance the solubilization and absorption of lipophilic drugs.[22]
-
Troubleshooting & Optimization:
-
Controlled Food-Effect Study: Conduct a formal food-effect study in a relevant animal model (e.g., beagle dogs) comparing the pharmacokinetic profile in fasted and fed states.[22]
-
Formulation Optimization: Develop a formulation, such as a lipid-based formulation, that can mimic the positive effect of food and reduce variability in absorption between fed and fasted states.
-
Dosing Recommendations: If the food effect is consistent and positive, the clinical recommendation may be to administer the drug with food.
-
Data Presentation
Table 1: Common Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[1][14][15][16][17][18] | Simple, widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble drugs.[15] |
| Amorphous Solid Dispersions | The drug is in a higher energy amorphous state, leading to increased apparent solubility and dissolution rate.[1][6][14][15][17] | Significant enhancement in solubility. | Potential for recrystallization during storage, leading to decreased bioavailability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids, enhancing solubilization.[1][14][16] | Improves absorption of lipophilic drugs; can reduce food effects. | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, forming inclusion complexes with poorly soluble drugs to increase their solubility.[1][7][18][19] | Significant increase in solubility and dissolution. | Can be limited by the size of the drug molecule and the stoichiometry of complexation. |
| Prodrugs | A bioreversible derivative of the parent drug with improved physicochemical properties (e.g., solubility, permeability).[2][14] | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires careful design to ensure efficient conversion to the active drug and to avoid toxicity from the promoiety. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a CXCR3 antagonist in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g), acclimated for at least 3 days with free access to food and water.[23]
-
Groups:
-
Group 1 (IV administration): n=3-5 rats
-
Group 2 (PO administration): n=3-5 rats
-
-
Formulation Preparation:
-
IV Formulation: Dissolve the CXCR3 antagonist in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400) to the desired concentration (e.g., 1 mg/mL).
-
PO Formulation: Prepare a suspension or solution of the CXCR3 antagonist in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
-
Dose Administration:
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[23]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the CXCR3 antagonist in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both IV and PO routes using appropriate software.
-
Calculate the absolute oral bioavailability (%F).
-
Visualizations
Caption: CXCR3 Signaling Pathway.
Caption: Experimental Workflow for Assessing Oral Bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Low oral bioavailability: Significance and symbolism [wisdomlib.org]
- 5. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 9. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 20. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CXCR3 Antagonists: (R)-SCH 546738 versus AMG487 in Murine Inflammation Models
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a promising target. This receptor plays a pivotal role in the recruitment of T cells to sites of inflammation. This guide provides a detailed comparison of two prominent CXCR3 antagonists, (R)-SCH 546738 and AMG487, based on available preclinical data in mouse inflammation models.
Molecular and Biochemical Properties
Both this compound and AMG487 are potent antagonists of the CXCR3 receptor, albeit with different binding characteristics. This compound is the R-isomer of SCH 546738, which acts as a non-competitive antagonist. In contrast, AMG487 is a selective antagonist that competes with the natural ligands of CXCR3, namely CXCL9, CXCL10, and CXCL11.
Computational docking studies provide insights into their binding affinities to the CXCR3 receptor.
| Compound | Docking Score | MM-GBSA (kcal/mol) |
| This compound | -7.749[1] | -39.89[1] |
| AMG487 | -7.323[1] | -53.11[1] |
In Vivo Efficacy in a Mouse Inflammation Model
The most relevant animal model for which data is available for both compounds is the collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis.
AMG487 in the Collagen-Induced Arthritis (CIA) Mouse Model
Multiple studies have demonstrated the anti-arthritic effects of AMG487 in the CIA mouse model.[2][3][4][5] Treatment with AMG487 has been shown to significantly reduce the clinical signs of arthritis and histological damage to the joints.[5][6]
Key findings from these studies include:
-
Reduction in Inflammatory Cell Infiltration: AMG487 treatment leads to a decrease in the infiltration of inflammatory cells into the joints.[2]
-
Modulation of Immune Cell Populations: It has been observed to decrease the percentage of Th1, Th17, and Th22 cells while increasing the population of regulatory T cells (Tregs).[5]
-
Downregulation of Pro-inflammatory Mediators: AMG487 treatment results in the downregulation of pro-inflammatory cytokines and signaling molecules such as NF-κB p65, NOS2, TNF-α, and IFN-γ.[3][4]
-
Upregulation of Anti-inflammatory Cytokines: An increase in the levels of anti-inflammatory cytokines like IL-4 and IL-27 has been reported.[3][4]
This compound in the Collagen-Induced Arthritis (CIA) Mouse Model
Information on this compound in the CIA model is less extensive in the readily available literature. However, a study on its parent compound, SCH 546738, demonstrated its efficacy in attenuating the development of autoimmune diseases. In a mouse CIA model, SCH 546738 was shown to slow disease progression and reduce disease severity.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Collagen-Induced Arthritis (CIA) Mouse Model with AMG487 Treatment
-
Animal Model: DBA/1J mice are typically used for the induction of CIA.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given at a later time point (e.g., day 21).
-
Treatment Protocol: Following the booster immunization, mice are treated with AMG487, typically at a dose of 5 mg/kg, administered intraperitoneally every 48 hours for a specified duration (e.g., from day 21 to day 41).[3][5]
-
Assessment of Arthritis: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in the paws (e.g., erythema, swelling).
-
Histological Analysis: At the end of the study, joint tissues are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Immunophenotyping: Spleens and lymph nodes are often harvested to analyze the populations of different immune cells (e.g., Th1, Th17, Tregs) by flow cytometry.
-
Gene and Protein Expression Analysis: Tissues from the joints can be analyzed for the expression of various cytokines and inflammatory mediators using techniques like RT-PCR and Western blotting.[3]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Caption: CXCR3 Signaling Pathway and Points of Antagonism.
Caption: Workflow of the Collagen-Induced Arthritis (CIA) Model.
Conclusion
Both this compound and AMG487 are potent antagonists of the CXCR3 receptor with demonstrated efficacy in preclinical models of inflammation. AMG487 has been more extensively characterized in the collagen-induced arthritis model, showing significant anti-inflammatory effects through the modulation of various immune pathways. While in vivo comparative data for this compound is less detailed in the public domain, its high binding affinity suggests it is also a strong candidate for the treatment of inflammatory diseases. The choice between these two compounds for further research and development would likely depend on a variety of factors including their pharmacokinetic profiles, oral bioavailability, and safety profiles, which would require direct comparative studies to fully elucidate.
References
- 1. imrpress.com [imrpress.com]
- 2. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule CXCR3 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent small molecule antagonists targeting the C-X-C chemokine receptor 3 (CXCR3). This receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are pivotal in mediating the trafficking of activated T cells and other immune cells to sites of inflammation. Consequently, CXCR3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions.
This guide summarizes key in vitro performance data for several well-characterized CXCR3 antagonists, details the experimental protocols for the assays used to generate this data, and provides visual representations of the CXCR3 signaling pathway and a common experimental workflow to aid in understanding the mechanism of action and methods of evaluation.
Comparative Performance of Small Molecule CXCR3 Antagonists
The efficacy of small molecule CXCR3 antagonists is primarily evaluated through their binding affinity to the receptor and their functional potency in inhibiting chemokine-induced cellular responses. The following tables summarize publicly available quantitative data for several key compounds. It is important to note that assay conditions, such as the specific chemokine ligand used, can influence the measured potency.
In Vitro Binding Affinity
Binding affinity is a measure of how tightly an antagonist binds to the CXCR3 receptor. This is often determined through radioligand binding assays, where the antagonist competes with a radiolabeled ligand for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Compound | Ligand Displaced | Ki (nM) | IC50 (nM) | Species | Reference |
| AMG 487 | [¹²⁵I]CXCL10 | - | 8.0 | Human | [1][2] |
| [¹²⁵I]CXCL11 | - | 8.2 | Human | [1][2] | |
| SCH 546738 | [³⁵S]SCH 535390 | 0.4 | - | Human | [3][4] |
| [¹²⁵I]CXCL10 | - | 0.8 - 2.2 | Human | [4] | |
| [¹²⁵I]CXCL11 | - | 0.8 - 2.2 | Human | [4] | |
| NBI-74330 | [¹²⁵I]CXCL10 | 1.5 | - | Human | [5][6] |
| [¹²⁵I]CXCL11 | 3.2 | - | Human | [5][6] | |
| TAK-779 | [¹²⁵I]hIP-10 | - | 369 | Mouse | [7] |
In Vitro Functional Potency
Functional potency assesses the ability of an antagonist to inhibit the biological responses induced by chemokine binding to CXCR3. Key functional assays include calcium mobilization and chemotaxis (cell migration) assays. The results are typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Assay | Stimulating Ligand | IC50 (nM) | Cell Type | Reference |
| AMG 487 | Calcium Mobilization | ITAC (CXCL11) | 5 | CXCR3-transfected cells | [1] |
| Chemotaxis | IP-10 (CXCL10) | 8 | CXCR3-expressing cells | ||
| Chemotaxis | ITAC (CXCL11) | 15 | CXCR3-expressing cells | ||
| Chemotaxis | MIG (CXCL9) | 36 | CXCR3-expressing cells | ||
| SCH 546738 | Chemotaxis | - | ~10 (IC90) | Human activated T cells | [3][4] |
| NBI-74330 | Calcium Mobilization | CXCL10 | 7 | CXCR3-CHO cells | [6] |
| Calcium Mobilization | CXCL11 | 7 | CXCR3-CHO cells | [6] | |
| ACT-777991 | T-cell Migration | CXCL11 | - | Human and mouse activated T cells | [5][8] |
Key Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to characterize CXCR3 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR3 receptor expressed on cell membranes.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CXCR3 receptor.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11), and varying concentrations of the antagonist or vehicle control.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat, which traps the cell membranes.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon chemokine binding to CXCR3, which is a Gαi protein-coupled receptor.[9]
Protocol:
-
Cell Preparation: CXCR3-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: The cells are plated in a 96-well plate. The antagonist at various concentrations is added to the wells and pre-incubated with the cells.
-
Stimulation: A CXCR3 chemokine ligand (e.g., CXCL10 or CXCL11) is added to the wells to stimulate the receptor.
-
Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by calculating the concentration of the antagonist that causes a 50% reduction in the chemokine-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemokine gradient.
Protocol:
-
Cell Preparation: A suspension of CXCR3-expressing cells (e.g., activated T cells) is prepared.
-
Assay Setup: A chemotaxis chamber, such as a Transwell® plate, is used. The lower chamber contains the chemokine ligand, and the upper chamber contains the cell suspension with or without the antagonist. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the chemokine gradient.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by staining and imaging the migrated cells.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits cell migration by 50%.
Visualizing Key Pathways and Workflows
CXCR3 Signaling Pathway
Upon binding of its chemokine ligands (CXCL9, CXCL10, or CXCL11), CXCR3, a G protein-coupled receptor, activates intracellular signaling cascades. This primarily occurs through the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events ultimately lead to cellular responses such as chemotaxis, integrin activation, and cell proliferation.[9][10]
Caption: CXCR3 Signaling Pathway
Experimental Workflow for a Chemotaxis Assay
The following diagram illustrates a typical workflow for a chemotaxis assay used to evaluate the efficacy of a CXCR3 antagonist.
Caption: Chemotaxis Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. CXCR3 - Wikipedia [en.wikipedia.org]
- 10. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Competitive Antagonism of (R)-SCH 546738: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of receptor antagonism is paramount in the pursuit of novel therapeutics. This guide provides a comprehensive comparison of (R)-SCH 546738, a potent non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3), with other relevant CXCR3 antagonists. By presenting key experimental data and detailed methodologies, this document aims to elucidate the validation process for non-competitive antagonism and highlight the unique pharmacological profile of this compound.
This compound is the R-isomer of SCH 546738, an orally active and selective antagonist for the CXCR3 receptor.[1] The CXCR3 receptor and its ligands, including CXCL9, CXCL10, and CXCL11, are deeply implicated in the inflammatory cascade and the pathogenesis of various autoimmune diseases. Consequently, potent and specific antagonists of this receptor, such as this compound, represent a promising therapeutic avenue. A critical aspect of its pharmacological characterization is the validation of its non-competitive mechanism of action, which distinguishes it from competitive antagonists and has significant implications for its therapeutic efficacy.
Comparative Analysis of CXCR3 Antagonists
To contextualize the pharmacological profile of this compound, it is essential to compare its performance with other known CXCR3 antagonists. The following tables summarize key quantitative data from radioligand binding and functional assays.
| Compound | Mechanism of Action | Target Receptor | Binding Affinity (Ki) | IC50 (vs. CXCL10) | IC50 (vs. CXCL11) |
| This compound | Non-competitive Antagonist | CXCR3 | 0.4 nM [1] | 0.8 - 2.2 nM [2][3][4] | 0.8 - 2.2 nM [2][3][4] |
| AMG-487 | Non-competitive Antagonist | CXCR3 | Not explicitly stated | 8.0 nM | 8.2 nM |
| TAK-779 | Non-competitive Antagonist | CXCR3, CCR5 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| NBI-74330 | Antagonist | CXCR3 | 1.5 nM | Not explicitly stated | 3.2 nM |
Table 1: Comparative Binding Affinities and IC50 Values of CXCR3 Antagonists.
| Compound | Functional Assay | Endpoint | IC50 / EC50 |
| This compound | Chemotaxis | Inhibition of T-cell migration | ~10 nM (IC90) [2][3][4] |
| AMG-487 | Chemotaxis | Inhibition of cell migration | 8 nM (vs. CXCL10), 15 nM (vs. CXCL11) |
| NBI-74330 | Calcium Mobilization | Inhibition of CXCL10/CXCL11 induced signaling | 7 nM |
Table 2: Comparative Functional Potency of CXCR3 Antagonists.
Experimental Protocols
The validation of non-competitive antagonism relies on meticulously executed experiments. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor and for elucidating its mechanism of inhibition.
Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor and to assess its ability to displace the natural ligands CXCL10 and CXCL11.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Radiolabeled ligands (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-CXCR3 cells. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Competition Binding Assay: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. To validate non-competitive antagonism, the assay is repeated with increasing concentrations of the radioligand. A non-competitive antagonist will decrease the Bmax (maximum number of binding sites) without significantly changing the Kd (dissociation constant) of the radioligand.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, a key function of chemokine receptors like CXCR3.
Objective: To evaluate the functional potency of this compound in inhibiting CXCR3-mediated T-cell migration.
Materials:
-
Activated human T-cells.
-
Chemoattractants (CXCL10, CXCL11).
-
This compound and other test compounds.
-
Chemotaxis chambers (e.g., Transwell™ inserts with a porous membrane).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell counting method (e.g., flow cytometry or a cell viability assay).
Procedure:
-
Cell Preparation: Isolate and activate human T-cells from peripheral blood.
-
Assay Setup: Place the chemoattractant (e.g., CXCL10) in the lower chamber of the chemotaxis plate.
-
Cell Treatment: In a separate plate, pre-incubate the activated T-cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Cell Seeding: Add the pre-treated T-cells to the upper chamber of the Transwell™ inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 2-4 hours).
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a suitable cell counting method.
-
Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the IC50 value for the inhibition of chemotaxis. To demonstrate insurmountable antagonism, a hallmark of non-competitive inhibitors, the assay can be performed with a fixed concentration of the antagonist against a range of agonist concentrations. The non-competitive antagonist will suppress the maximal chemotactic response even at high agonist concentrations.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of receptor antagonism and a typical experimental workflow for its validation.
Figure 1: Mechanism of Receptor Antagonism
Figure 2: Experimental Workflow for Validation
Conclusion
The experimental data robustly supports the characterization of this compound as a potent, non-competitive antagonist of the CXCR3 receptor. Its high binding affinity and functional potency, coupled with its insurmountable antagonism in chemotaxis assays, distinguish it from other classes of receptor inhibitors. This guide provides a framework for understanding and validating non-competitive antagonism, a critical step in the development of differentiated and potentially more efficacious therapeutics for inflammatory and autoimmune diseases. The detailed methodologies and comparative data presented herein are intended to aid researchers in their evaluation of this compound and other novel drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vivo Efficacy for the CXCR3 Antagonist (R)-SCH 546738: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published in vivo experimental data for (R)-SCH 546738, a potent and selective non-competitive antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). The objective is to present the available evidence for its efficacy in various preclinical models of autoimmune diseases and allograft rejection, offering a resource for assessing the reproducibility of its reported biological effects.
Summary of In Vivo Efficacy
This compound has demonstrated significant efficacy in multiple rodent models, suggesting a potential therapeutic role in T-helper 1 (Th1) cell-mediated inflammatory conditions. The primary findings from published studies are summarized below, highlighting the compound's ability to attenuate disease progression and severity.
Quantitative Data from Preclinical In Vivo Models
| Model | Species | Treatment | Key Efficacy Endpoints | Result | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | This compound (40 mg/kg, p.o., daily) | Mean Arthritis Score | Reduced disease severity | [1][2] |
| Synovial Inflammation | Attenuated leukocyte infiltration | [1] | |||
| Bone and Cartilage Damage | Reduced structural damage | [1] | |||
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | This compound (10 mg/kg, p.o., daily) | Mean Clinical Score | Significantly reduced disease severity | [1][2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | This compound (30 mg/kg, p.o., daily) | Mean Clinical Score | Significantly reduced disease severity | [1][2] |
| This compound + IFN-β | Mean Clinical Score | Additive effect in delaying disease onset and attenuating severity | [1] | ||
| Cardiac Allograft Transplantation | Rat | This compound (10, 30, 60 mg/kg, p.o., daily) | Median Graft Survival Time | Dose-dependent prolongation of allograft survival | [1][2] |
| This compound + Cyclosporine A (CsA) | Graft Survival | Supported permanent engraftment | [1][2] | ||
| Apical Periodontitis (AP) | Mouse | This compound (30 mpk, gavage, every 2 days) | Periapical Lesion Volume | Reduced lesion formation | [3] |
| Inflammatory Cell Infiltration | Reduced CD11b+ cell infiltration | [3] |
Experimental Protocols
Detailed methodologies are crucial for the assessment of reproducibility. The following protocols are based on the key experiments cited in the literature for this compound.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1J mice.
-
Induction: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Treatment: Prophylactic oral administration of this compound (40 mg/kg) or vehicle once daily, beginning one day before the collagen boost.
-
Assessment: Clinical signs of arthritis were scored. At the end of the study, paws were collected for histological analysis of inflammation and cartilage/bone damage.[1]
Experimental Autoimmune Encephalomyelitis (EAE) in Rats and Mice
-
Animals: Lewis rats and C57BL/6 mice.
-
Induction: Immunization with myelin basic protein (rats) or myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide (mice) in Complete Freund's Adjuvant.
-
Treatment: Oral administration of this compound (10 mg/kg for rats, 30 mg/kg for mice) or vehicle daily, starting from the day of immunization.
-
Assessment: Animals were monitored daily for clinical signs of EAE and scored based on disease severity.[1]
Rat Cardiac Allograft Transplantation
-
Model: Heterotopic cardiac transplantation with Brown Norway donor hearts into Lewis rat recipients.
-
Treatment: Oral administration of this compound at various doses (10, 30, 60 mg/kg) or vehicle daily, starting on the day of transplantation. In some experiments, this compound was combined with a sub-therapeutic dose of cyclosporine A.
-
Assessment: Graft survival was monitored by daily palpation of the abdomen. Rejection was defined as the cessation of a palpable heartbeat.[1]
Visualized Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the mouse EAE model.
Concluding Remarks
The available data from a key 2012 study by Jenh et al. and subsequent research consistently demonstrate the in vivo efficacy of this compound in attenuating inflammation and autoimmune responses in several well-established preclinical models.[1][2][3][4] The compound acts as a potent, non-competitive antagonist of CXCR3, a receptor implicated in directing Th1 inflammatory responses.[1][5] While no formal, independent reproducibility studies have been published, the consistent findings across different disease models (arthritis, encephalomyelitis, allograft rejection, and periodontitis) provide a strong foundation for its proposed mechanism of action.[1][3] Researchers aiming to build upon these findings should adhere closely to the detailed experimental protocols outlined in the primary literature to ensure comparability of results. The favorable pharmacokinetic profile of this compound in rodents further supports its utility in in vivo studies.[1]
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the CXCL9-CXCR3 axis suppresses the progression of experimental apical periodontitis by blocking macrophage migration and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of (R)-SCH 546738 and Other CXCR3 Antagonists Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CXCR3 antagonist (R)-SCH 546738 and its alternatives, focusing on their effects in various cell line models. The C-X-C chemokine receptor 3 (CXCR3) and its ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in mediating the trafficking of immune cells, particularly T helper 1 (Th1) lymphocytes, to sites of inflammation. This axis has emerged as a significant therapeutic target in autoimmune diseases, transplant rejection, and oncology. This compound, the R-isomer of SCH 546738, is a potent, orally active, and non-competitive antagonist of the CXCR3 receptor.[1][2] This guide aims to cross-validate its effects and compare its performance with other known CXCR3 inhibitors.
Comparative Efficacy of CXCR3 Antagonists
The primary measure of efficacy for CXCR3 antagonists has traditionally been their ability to inhibit ligand binding and subsequent cell migration (chemotaxis). More recently, the direct effects of these antagonists on the viability and proliferation of various cell types, including cancer cells, have become an area of increasing interest.
Inhibition of CXCR3 Function
This compound and its parent compound, SCH 546738, have demonstrated high-affinity binding to the human CXCR3 receptor and potent inhibition of chemokine-induced cell migration.[3][4] The table below summarizes the available quantitative data for SCH 546738 and its key alternatives, AMG 487 and TAK-779.
| Compound | Target(s) | Cell Line | Assay | Potency (IC50/Ki) | Reference(s) |
| SCH 546738 | CXCR3 | Ba/F3 (murine pro-B, human CXCR3 transfected) | [125I]hCXCL10 Displacement | 0.8 nM (IC50) | [5] |
| CXCR3 | Human Activated T cells | Chemotaxis Inhibition | ~10 nM (IC90) | [3][4][5] | |
| CXCR3 | RAW264.7 (murine macrophage) | Cell Viability (CCK-8) | 16.250 µM (IC50) | [6] | |
| AMG 487 | CXCR3 | RAW264.7 (murine macrophage) | Cell Viability (CCK-8) | 14.960 µM (IC50) | [6] |
| TAK-779 | CXCR3, CCR5 | RAW264.7 (murine macrophage) | Cell Viability (CCK-8) | 15.680 µM (IC50) | [6] |
CXCR3 Signaling Pathways
The binding of chemokines to CXCR3 initiates a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. The primary signaling pathways activated by CXCR3 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. The specific downstream effects can vary depending on the CXCR3 isoform expressed (CXCR3-A or CXCR3-B) and the cell type.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate CXCR3 antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki) and concentration-dependent inhibition (IC50).
Protocol Summary:
-
Cell Membrane Preparation: Cells overexpressing CXCR3 (e.g., Ba/F3-hCXCR3) are harvested and lysed to isolate cell membranes.[3]
-
Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [125I]hCXCL10) and varying concentrations of the antagonist.[3]
-
Incubation: The reaction is incubated to allow competitive binding to reach equilibrium.
-
Separation: The mixture is filtered to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filter-bound membranes is measured.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, which can then be converted to a Ki value.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Protocol Summary:
-
Cell Preparation: CXCR3-expressing cells, such as activated human T cells, are prepared and resuspended in assay medium.[3]
-
Antagonist Treatment: Cells are pre-incubated with the CXCR3 antagonist at various concentrations.
-
Transwell Setup: The treated cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with a CXCR3 ligand (e.g., CXCL10) as a chemoattractant.
-
Migration: The plate is incubated to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified.
-
Data Analysis: The percentage of inhibition of migration is calculated by comparing the number of migrated cells in the presence and absence of the antagonist.
Cell Viability Assay (e.g., CCK-8 or MTT)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
Protocol Summary:
-
Cell Seeding: Cells of interest are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the CXCR3 antagonist.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A reagent such as CCK-8 or MTT is added to each well. Viable cells will metabolize the reagent, leading to a color change.
-
Incubation: The plate is incubated for a short period to allow for color development.
-
Measurement: The absorbance of each well is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
This compound and its parent compound, SCH 546738, are highly potent and selective non-competitive antagonists of the CXCR3 receptor, effectively blocking chemokine-induced migration of immune cells.[3][4][5] While its efficacy in models of autoimmune disease and transplantation is well-documented, a comprehensive cross-validation of its direct effects on the viability and proliferation of a broad range of cell lines, particularly cancer cell lines, is not yet widely available in the public domain.
The available comparative data with other antagonists like AMG 487 and TAK-779 in macrophage cell lines provides a preliminary basis for comparison, suggesting similar micromolar IC50 values for effects on cell viability in this specific cell type.[6] However, the high nanomolar potency of these compounds in inhibiting chemotaxis suggests that their primary therapeutic mechanism in inflammatory conditions is likely the blockade of immune cell trafficking.
Further research is warranted to elucidate the direct anti-proliferative or pro-apoptotic effects of this compound and other CXCR3 antagonists across a diverse panel of cancer cell lines. Such studies would be invaluable for expanding the potential therapeutic applications of these compounds into the field of oncology, where the CXCR3 axis is increasingly recognized as a key player in tumor progression and metastasis.[1][7] The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Comparison of CXCL10 Secretion in Colorectal Cancer Cell Lines [bslonline.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
A Comparative Guide to (R)-SCH 546738 and Anti-CXCR3 Antibodies in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target in a variety of inflammatory and autoimmune diseases, as well as in oncology. This receptor, primarily expressed on activated T lymphocytes and natural killer (NK) cells, plays a pivotal role in mediating immune cell trafficking to sites of inflammation. Two principal modalities for targeting CXCR3 have been developed: small molecule antagonists and monoclonal antibodies. This guide provides an objective comparison of a potent small molecule antagonist, (R)-SCH 546738, and neutralizing anti-CXCR3 antibodies, focusing on their performance in key functional assays.
Mechanism of Action: A Tale of Two Approaches
This compound and anti-CXCR3 antibodies employ distinct mechanisms to inhibit CXCR3 signaling.
This compound is a potent, orally active, and non-competitive allosteric antagonist of the human CXCR3 receptor.[1][2] This means it binds to a site on the receptor that is different from the binding site of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11).[3] This binding induces a conformational change in the receptor, thereby preventing the ligands from binding and activating the downstream signaling pathways that lead to immune cell migration and activation.[4]
Anti-CXCR3 antibodies , on the other hand, are competitive antagonists. They are designed to bind directly to the extracellular domain of the CXCR3 receptor, the same region where the natural chemokine ligands bind.[4] By physically occupying this space, they block the interaction between the receptor and its ligands, thus preventing the initiation of the signaling cascade. The monoclonal antibody clone CXCR3-173, for example, has been shown to effectively inhibit chemotaxis in response to CXCR3 ligands.[5][6][7]
Functional Performance: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and anti-CXCR3 antibodies in the same functional assays are limited in the public domain. However, by examining data from independent studies, we can draw a comparative picture of their potency.
| Functional Assay | This compound | Anti-CXCR3 Antibody (Clone CXCR3-173) | Reference Comparator: AMG487 (Small Molecule) |
| Binding Affinity (Ki) | 0.4 nM (to human CXCR3)[1] | Data not available | Data not available |
| Ligand Displacement (IC50) | 0.8 - 2.2 nM (for CXCL10/CXCL11)[2][3] | Data not available | 8.0 nM (CXCL10), 8.2 nM (CXCL11)[8] |
| Chemotaxis Inhibition (IC90/IC50) | IC90 ~10 nM (human activated T cells)[2][3] | Qualitatively shown to affect chemotaxis[5][6][7] | IC50 = 8 nM (IP-10), 15 nM (ITAC), 36 nM (MIG)[8] |
| Calcium Flux Inhibition (IC50) | Data not available | Data not available | 5 nM (for ITAC)[8] |
Note: The data for this compound is primarily from studies on human CXCR3. The data for the anti-CXCR3 antibody clone CXCR3-173 is from studies on mouse CXCR3. AMG487 is another well-characterized small molecule CXCR3 antagonist included for additional context.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key functional assays used to evaluate CXCR3 antagonists.
Radioligand Binding Assay (for Small Molecules)
This assay measures the ability of a compound to displace a radiolabeled ligand from the CXCR3 receptor, providing an indication of its binding affinity.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CXCR3 receptor.
-
Competition Binding: A fixed concentration of a radiolabeled CXCR3 ligand (e.g., [125I]CXCL10 or [125I]CXCL11) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound or antibody to inhibit the directional migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: CXCR3-expressing cells (e.g., activated human T cells) are prepared and suspended in a suitable assay medium.
-
Chamber Setup: A Boyden chamber or a multi-well transwell plate with a porous membrane is used. The lower chamber is filled with a medium containing a CXCR3 chemokine ligand (e.g., CXCL10 or CXCL11) as the chemoattractant.
-
Treatment: The cells in the upper chamber are pre-incubated with varying concentrations of the test compound (e.g., this compound) or anti-CXCR3 antibody.
-
Migration: The chamber is incubated for a few hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence.
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) or 90% (IC90) is determined.
Calcium Flux Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon CXCR3 activation.
Protocol:
-
Cell Loading: CXCR3-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader or a flow cytometer.
-
Antagonist Addition: The test compound or antibody is added to the cells and incubated for a specific period.
-
Agonist Stimulation: A CXCR3 chemokine ligand is added to stimulate the receptor and induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the CXCR3 signaling pathway and a typical experimental workflow for evaluating antagonists.
Caption: CXCR3 Signaling and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CXCR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. CD183 (CXCR3) Monoclonal Antibody (CXCR3-173), Functional Grade (16-1831-81) [thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. cytekbio.com [cytekbio.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative In Vivo Assessment of (R)-SCH 546738 and Other CXCR3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the CXCR3 antagonist (R)-SCH 546738 with other notable inhibitors, including AMG487, NBI-74330, and TAK-779. The data presented is compiled from preclinical studies in established animal models of autoimmune diseases and transplant rejection, offering a quantitative and objective evaluation of their therapeutic potential.
In Vivo Potency and Efficacy Comparison
The following tables summarize the in vivo administration and efficacy data for this compound and comparator compounds in key preclinical models.
Collagen-Induced Arthritis (CIA) in Mice
| Compound | Dosage | Administration Route | Key Outcomes | Citation |
| This compound | 40 mg/kg, daily | Oral | Attenuated disease development, reduced synovial leukocyte infiltration, and less structural damage to bone and cartilage. | [1] |
| AMG487 | 5 mg/kg, every 48h | Intraperitoneal | Significantly decreased clinical scores and histological inflammatory damage. Reduced Th1, Th17, and Th22 cells, and increased Treg cells. | [2][3] |
Experimental Autoimmune Encephalomyelitis (EAE) in Rats and Mice
| Compound | Dosage | Administration Route | Model | Key Outcomes | Citation |
| This compound | Not Specified | Not Specified | Rat & Mouse | Significantly reduced disease severity. Additive effect with IFN-β therapy in delaying disease onset and attenuating severity in the mouse EAE model. | [1][4] |
| TAK-779 | 150 µ g/mouse , from day 0 | Not Specified | Mouse | Reduced incidence and severity of MOG-induced EAE. Delayed disease onset. | [5] |
Rat Cardiac Allograft Transplantation
| Compound | Dosage | Administration Route | Key Outcomes | Citation |
| This compound | Not Specified | Not Specified | Achieved dose-dependent prolongation of cardiac allograft survival. Combination with cyclosporine supported permanent engraftment. | [1][4] |
Experimental Protocols
Mouse Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, which are highly susceptible to CIA.[6][7][8]
-
Animal Strain: Male DBA/1 mice, 7-8 weeks old.
-
Collagen Preparation: Bovine type II collagen is dissolved at 2-4 mg/mL in 0.05M acetic acid by stirring overnight at 4°C.
-
Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (final concentration of 0.5 mg/mL).
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the emulsion.
-
Booster Immunization (Day 21): A booster injection of collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered at a different site.
-
Disease Assessment: Arthritis development typically occurs between days 28-35. The severity is assessed by scoring each paw based on the degree of inflammation, swelling, and ankylosis (maximum score of 16 per mouse).
-
Treatment: this compound or comparator compounds are administered daily or as specified, starting from a predetermined day post-immunization.
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol outlines the induction of EAE in Lewis rats, a common model for multiple sclerosis.[9][10]
-
Animal Strain: Female Lewis rats.
-
Antigen Preparation: Myelin Basic Protein (MBP) or other neuroantigens are used to prepare an encephalitogenic emulsion.
-
Emulsification: The neuroantigen is emulsified with Complete Freund's Adjuvant (CFA).
-
Immunization: Rats are immunized via injection of the emulsion.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no signs to paralysis.
-
Treatment: The CXCR3 inhibitors are administered as per the study design to evaluate their effect on disease progression.
Rat Heterotopic Cardiac Transplantation Model
This surgical model is used to assess allograft rejection.[11][12][13]
-
Animal Strains: Donor and recipient rat strains are chosen to create a model of allograft rejection (e.g., Sprague Dawley donor to Lewis recipient).
-
Donor Heart Procurement: The donor rat is anesthetized, and the heart is arrested and procured.
-
Heterotopic Transplantation: The donor heart is transplanted into the recipient's abdomen. The donor aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Graft Survival Assessment: The survival of the transplanted heart is monitored daily by palpation of the heartbeat. Rejection is defined as the cessation of a palpable beat.
-
Treatment: this compound or other inhibitors are administered to the recipient rats to assess their ability to prolong graft survival.
Visualizing the Mechanism and Workflow
To better understand the context of these in vivo studies, the following diagrams illustrate the CXCR3 signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo inhibitor comparison.
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts [jove.com]
- 13. Video: An Immunological Model for Heterotopic Heart and Cardiac Muscle Cell Transplantation in Rats [jove.com]
Navigating CXCR3 Antagonism: A Comparative Guide to (R)-SCH 546738 and Other Key Inhibitors
A Technical Resource for Researchers in Drug Discovery and Immunology
This guide offers a comparative overview of molecular docking studies and experimental data for (R)-SCH 546738 and other significant antagonists of the C-X-C motif chemokine receptor 3 (CXCR3). As a G protein-coupled receptor, CXCR3 is a key mediator of immune cell trafficking, making it a high-value target for therapeutic intervention in various autoimmune diseases, inflammatory conditions, and oncology.[1] This document synthesizes binding affinity data, details relevant experimental protocols, and provides visualizations of the CXCR3 signaling pathway and computational workflows to support ongoing research and development efforts.
The CXCR3 Signaling Axis
CXCR3 is primarily activated by its chemokine ligands CXCL9, CXCL10, and CXCL11.[2] This ligand-receptor interaction triggers a conformational change in the receptor, leading to the activation of intracellular Gαi proteins.[3][4] Subsequent downstream signaling cascades, including the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K), result in an increase in intracellular calcium levels and the activation of protein kinase B (Akt).[4] These events are crucial for orchestrating chemotaxis, the directed migration of immune cells such as T-cells and NK cells to sites of inflammation.[3]
Notably, different ligands can induce distinct signaling outcomes, a concept known as biased agonism, which can differentially influence T-cell polarization.[2][5] Small-molecule antagonists like this compound function by obstructing these pathways, often by binding to an allosteric site and stabilizing an inactive conformation of the receptor, thereby preventing ligand-induced activation.[6][7]
Caption: CXCR3 signaling initiated by chemokines and allosterically inhibited by antagonists.
Quantitative Comparison of CXCR3 Antagonists
This compound is the R-isomer of SCH 546738 and is distinguished as a highly potent, orally active, and non-competitive antagonist of CXCR3.[8][9] Its non-competitive mechanism is a significant advantage, as its inhibitory effect is maintained even in the presence of high physiological concentrations of the natural ligands.[10] The table below provides a comparative summary of the binding affinities for this compound and other prominent CXCR3 antagonists.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Key Characteristics |
| This compound | CXCR3 | 0.4[6][8][9][10] | 0.8 - 2.2 (vs. CXCL10/11)[6][8][11] | Potent, non-competitive antagonist with demonstrated cross-species activity.[8][10] |
| AMG 487 | CXCR3 | Not Reported | 8.0 (vs. CXCL10)[12]8.2 (vs. CXCL11)[12] | Selective and orally active CXCR3 antagonist.[12] |
| NBI-74330 | CXCR3 | 1.5 (vs. CXCL10)[12]3.2 (vs. CXCL11)[12] | Not Reported | A potent antagonist of CXCR3.[12] |
| TAK-779 | CCR5 & CXCR3 | 1.1 (for CCR5)[12] | Not Reported | A dual antagonist targeting both CCR5 and CXCR3.[12][13] |
-
Ki (Inhibitory Constant): Represents the concentration of an inhibitor required to occupy half of the receptor sites at equilibrium in the absence of a competing ligand.[14] A lower Ki value signifies higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a specific biological response by 50%.
Methodologies for Antagonist Characterization
The quantitative data for CXCR3 antagonists are primarily generated through radioligand binding and functional chemotaxis assays.
This biochemical assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Receptor Preparation: Cell membranes are harvested from a stable cell line overexpressing the human CXCR3 receptor, such as a mouse pro-B Ba/F3 cell line.[6]
-
Radioligand and Competitor: A fixed concentration of a high-affinity radiolabeled CXCR3 ligand (e.g., [³⁵S]SCH 535390 or [¹²⁵I]hCXCL10) is used as a tracer.[6][8]
-
Assay Execution: The receptor membranes and radioligand are incubated with serially diluted concentrations of the unlabeled test antagonist (e.g., this compound).
-
Detection and Measurement: After reaching equilibrium, the amount of receptor-bound radioactivity is quantified. This is often accomplished using a scintillation proximity assay (SPA) or by separating bound from free radioligand via filtration and measuring the filter's radioactivity.[6]
-
Data Analysis: The IC50 is determined by plotting the percentage of specific binding against the log concentration of the antagonist. The Ki is then derived using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
This cell-based functional assay measures an antagonist's ability to block the chemokine-induced directional movement of immune cells.
Experimental Protocol:
-
Cell Preparation: Primary human T-cells, which endogenously express CXCR3, are activated and used for the assay.[10]
-
Chemotaxis Setup: A multi-well plate with a porous membrane insert (e.g., a Transwell® system) is used. The lower chamber is filled with a medium containing a CXCR3 chemokine (e.g., CXCL10) to establish a chemoattractant gradient.[10]
-
Inhibition Assay: The T-cells are pre-treated with varying concentrations of the antagonist before being seeded into the upper chamber.
-
Incubation and Quantification: The plate is incubated for several hours, allowing cells to migrate through the membrane pores into the lower chamber. The number of migrated cells is then quantified, typically by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQuant®).
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in cell migration compared to a vehicle-treated control. For this compound, the IC90 (the concentration required to inhibit 90% of chemotaxis) is approximately 10 nM.[6][8][11]
Workflow for Molecular Docking Studies
Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand within a receptor's binding site.[15][16] It provides critical structural insights for understanding antagonist mechanisms and for guiding the rational design of new chemical entities.
References
- 1. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 2. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]
- 3. CXCR3 - Wikipedia [en.wikipedia.org]
- 4. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. imrpress.com [imrpress.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 15. mdpi.com [mdpi.com]
- 16. Computational Study of C-X-C Chemokine Receptor (CXCR)3 Binding with Its Natural Agonists Chemokine (C-X-C Motif) Ligand (CXCL)9, 10 and 11 and with Synthetic Antagonists: Insights of Receptor Activation towards Drug Design for Vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CXCR3 as the Primary In Vivo Target of (R)-SCH 546738: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data to validate the C-X-C motif chemokine receptor 3 (CXCR3) as the principal in vivo target of the small molecule antagonist, (R)-SCH 546738. By objectively comparing its performance with alternative compounds and detailing the underlying experimental protocols, this document serves as a critical resource for researchers in immunology, oncology, and pharmacology.
Executive Summary
This compound is a potent and selective, non-competitive antagonist of CXCR3.[1][2][3][4] It exhibits high-affinity binding to human CXCR3 and demonstrates robust cross-species activity, making it a valuable tool for preclinical in vivo studies.[1][2][5] Functional assays confirm its ability to inhibit chemotaxis of activated T cells mediated by all three CXCR3 ligands: CXCL9, CXCL10, and CXCL11.[1][5][4][6] In vivo studies in animal models of autoimmune diseases and allograft rejection have demonstrated the therapeutic potential of targeting CXCR3 with this compound.[1][5][4][6] This guide will delve into the quantitative data and experimental designs that substantiate these claims.
Comparative Performance of this compound
The efficacy of this compound is best understood through direct comparison of its binding affinities and functional inhibitory concentrations against its target, CXCR3, and in relation to other known CXCR3 antagonists.
Binding Affinity and Ligand Displacement
This compound binds to human CXCR3 with a high affinity, demonstrating a dissociation constant (Kᵢ) of 0.4 nM.[1][2][3][5][4] Its non-competitive nature is a key characteristic, indicating that it binds to an allosteric site on the receptor, thereby preventing the binding of its natural ligands, CXCL10 and CXCL11, irrespective of their concentration.[1][5]
| Compound | Target | Kᵢ (nM) | IC₅₀ vs [¹²⁵I]hCXCL10 (nM) | IC₅₀ vs [¹²⁵I]hCXCL11 (nM) | Mechanism of Action | Reference |
| This compound | Human CXCR3 | 0.4 | 0.8 - 2.2 | 0.8 - 2.2 | Non-competitive | [1][2][5][4] |
| AMG 487 | Human CXCR3 | - | 8.0 | 8.2 | Antagonist | [7] |
| TAK-779 | Human CCR5 / CXCR3 | 1.1 (CCR5) | - | - | Antagonist | [7] |
| NBI-74330 | Human CXCR3 | 1.5 | - | 3.2 | Antagonist | [7] |
Functional Inhibition of Chemotaxis
The primary function of CXCR3 is to direct the migration of activated T cells to sites of inflammation. This compound potently inhibits this process.
| Compound | Assay | Ligands | IC₉₀ (nM) | Specificity | Reference |
| This compound | Human Activated T Cell Chemotaxis | CXCL9, CXCL10, CXCL11 | ~10 | Specific for CXCR3; no effect on CCR7-mediated chemotaxis | [1][5][4] |
Cross-Species Reactivity
A crucial aspect for in vivo validation is the compound's activity against CXCR3 from different species used in preclinical models. This compound shows strong cross-species activity.
| Species | IC₅₀ vs [¹²⁵I]hCXCL10 (nM) | Reference |
| Monkey | 1.3 | [1][2] |
| Mouse | 5.9 | [1][2] |
| Rat | 4.2 | [1][2] |
| Dog | 6.4 | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to characterize this compound.
Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for CXCR3 and its ability to displace radiolabeled ligands (IC₅₀).
-
Cell Line: A mouse pro-B cell line, Ba/F3, stably expressing high levels of human CXCR3 receptor was utilized.
-
Radioligands: [³⁵S]-SCH 535390 (a sulfonamide analog) was used as a competitive tracer to determine the Kᵢ of this compound.[1][2] [¹²⁵I]-labeled human CXCL10 and CXCL11 were used to determine the IC₅₀ values.[1][5]
-
Procedure:
-
Membranes were prepared from the CXCR3-expressing Ba/F3 cells.
-
For Kᵢ determination, membranes were incubated with a fixed concentration of [³⁵S]-SCH 535390 and increasing concentrations of this compound.
-
For IC₅₀ determination, membranes were incubated with a fixed concentration of [¹²⁵I]hCXCL10 or [¹²⁵I]hCXCL11 and increasing concentrations of this compound.
-
The reaction was allowed to proceed for 3 hours.
-
Bound radioactivity was measured using a scintillation proximity assay.[5]
-
Data were analyzed using non-linear regression to calculate Kᵢ and IC₅₀ values.
-
Human Activated T Cell Chemotaxis Assay
-
Objective: To assess the functional ability of this compound to inhibit CXCR3-mediated cell migration.
-
Cell Source: Human peripheral blood lymphocytes were isolated by Ficoll-Hypaque centrifugation. Monocytes were depleted, and the remaining lymphocytes were stimulated with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 7-9 days to generate activated T cells.[5]
-
Procedure:
-
Chemotaxis assays were performed using a multi-well chamber with a filter separating the upper and lower wells.
-
The lower wells contained medium with various concentrations of CXCR3 ligands (CXCL9, CXCL10, or CXCL11) or a control chemokine (CCL19 for CCR7).
-
Activated T cells were pre-incubated with fixed concentrations of this compound (e.g., 1, 10, or 100 nM) or vehicle control.
-
The pre-treated T cells were added to the upper wells.
-
The chamber was incubated to allow cell migration towards the chemokine gradient.
-
The number of migrated cells in the lower chamber was quantified.
-
The concentration of this compound required to inhibit 90% of the chemotactic response (IC₉₀) was determined.[1][5]
-
In Vivo Efficacy Models
-
Objective: To evaluate the therapeutic potential of this compound in animal models of human diseases where CXCR3 is implicated.
-
Models:
-
General Procedure:
-
Disease was induced in the animals according to established protocols for each model.
-
Animals were treated with this compound or a vehicle control, typically via oral administration.
-
Disease progression was monitored using relevant clinical scoring systems (e.g., arthritis score, EAE clinical score, graft survival).
-
Statistical analysis was performed to determine the significance of the treatment effect.
-
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for validating CXCR3 as the target of this compound.
Conclusion
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of (R)-SCH 546738
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans for (R)-SCH 546738, a potent and selective CXCR3 antagonist. Adherence to these procedural guidelines is paramount for ensuring a safe laboratory environment.
Disposal Procedures
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. As a research chemical, it should be treated as hazardous waste unless otherwise specified by institutional or national guidelines.
Recommended Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Always refer to the most current SDS provided by the supplier for specific disposal instructions.[1][2][3]
-
Waste Identification: this compound should be classified as chemical waste. Do not mix with non-hazardous waste.
-
Container Management:
-
Use designated, properly labeled, and sealed containers for waste collection.
-
Ensure containers are compatible with the chemical to prevent reactions.
-
-
Disposal Route:
-
Engage a licensed professional waste disposal service to handle the collection and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Handling and Personal Protective Equipment (PPE)
Proper handling is crucial to minimize exposure and ensure safety during use and disposal.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long-sleeved shirts, and long pants. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill of this compound.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound can inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₂₃H₃₁Cl₂N₇O[2] |
| Appearance | Solid[2] |
| Solubility | Sparingly soluble in DMSO[2] |
Incompatibilities
To prevent hazardous reactions, avoid contact with strong oxidizing agents.[4]
This guidance is intended to provide a framework for the safe disposal of this compound. It is not a substitute for a thorough review of the official Safety Data Sheet and adherence to all institutional and regulatory requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-SCH 546738
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of (R)-SCH 546738, a potent, orally active, and non-competitive CXCR3 antagonist. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. While the available Safety Data Sheet (SDS) for the racemic mixture (SCH 546738) indicates it is not classified as a hazardous substance, the high potency and research nature of this compound necessitate stringent safety precautions.[1]
Hazard Assessment and Engineering Controls
Given that this compound is a highly potent research compound, a precautionary approach to handling is mandatory. The primary hazards include potential unknown toxicological effects upon inhalation, ingestion, or skin contact.
Engineering Controls are the first and most critical line of defense to minimize exposure.
-
Fume Hood: All manipulations of powdered this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are effectively diluted and removed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer pair immediately upon any suspected contamination. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety Goggles | ANSI Z87.1 certified safety goggles are mandatory to protect against splashes or airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. |
| Body | Laboratory Coat | A clean, buttoned laboratory coat must be worn at all times in the laboratory. The coat should have long sleeves and fit properly to cover personal clothing. |
| Respiratory | N95 Respirator (or higher) | While working in a fume hood is the primary control, an N95 respirator is recommended as a secondary precaution, especially during the handling of the powder form. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound. The following diagram and detailed steps outline the recommended procedure from receiving to storage.
Caption: Safe handling workflow for this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare the chemical fume hood by ensuring the sash is at the appropriate working height and the airflow is adequate. Cover the work surface with absorbent bench paper.
-
-
Handling (inside the fume hood):
-
Weighing: Use a tared, disposable weigh boat to carefully weigh the required amount of this compound powder. Use anti-static tools if necessary.
-
Reconstitution: Add the appropriate solvent to the powder in a stable container. Gently swirl to dissolve. Avoid shaking, which can create aerosols.
-
Aliquoting and Labeling: Dispense the solution into appropriately sized, clearly labeled vials for storage. Include the compound name, concentration, date, and your initials on the label.
-
-
Storage:
Disposal Plan
All waste generated during the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including weigh boats, pipette tips, gloves, and bench paper, must be collected in a designated, labeled chemical waste bag. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a sealed, labeled chemical waste container. Do not pour any solutions containing this compound down the drain. |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.[1]
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[1]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[1]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment for the handling of the potent research compound this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
